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N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide Documentation Hub

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  • Product: N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
  • CAS: 96480-91-0

Core Science & Biosynthesis

Foundational

Introduction: Acebutolol's Clinical Significance and Metabolic Profile

An In-Depth Technical Guide to the In Vivo Metabolism of Acebutolol to Diol Derivatives For Researchers, Scientists, and Drug Development Professionals Acebutolol is a cardioselective beta-1 adrenergic receptor blocker u...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vivo Metabolism of Acebutolol to Diol Derivatives

For Researchers, Scientists, and Drug Development Professionals

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker utilized in the management of hypertension and cardiac arrhythmias.[1] Unlike many other beta-blockers, acebutolol possesses intrinsic sympathomimetic activity (ISA), allowing it to provide a low level of beta stimulation at rest while acting as a conventional beta-blocker during periods of high sympathetic activity.[1][2] This unique pharmacological profile contributes to a reduced incidence of certain side effects, such as severe bradycardia.[2][3]

Acebutolol is administered as a racemic mixture and undergoes significant first-pass metabolism in the liver following oral administration, resulting in a bioavailability of approximately 35% to 50%.[1][4] This extensive metabolic conversion is a critical aspect of its clinical pharmacology, as it leads to the formation of a major, pharmacologically active metabolite, diacetolol. This guide provides a detailed exploration of the in vivo metabolic pathways that convert acebutolol to its key diol derivative, diacetolol, the enzymes governing this transformation, and the analytical methodologies required for its characterization.

The Primary Metabolic Pathway: From Acebutolol to Diacetolol

The in vivo metabolism of acebutolol is a multi-step enzymatic process primarily occurring in the liver. The pathway involves hydrolysis followed by acetylation, yielding the principal active metabolite, diacetolol, which is equipotent to the parent drug.[4][5][6]

Step 1: Hydrolysis of Acebutolol to Acetolol

The initial and rate-limiting step in the primary metabolic cascade is the hydrolysis of the butanamide group of acebutolol. This reaction cleaves the amide bond, removing the butyryl group and forming an aromatic amine intermediate known as acetolol.[5][6][7]

  • Causality of the Hydrolytic Cleavage: The amide linkage in acebutolol is susceptible to enzymatic hydrolysis. This biotransformation is a common metabolic route for many pharmaceutical compounds containing amide functional groups.

The enzyme primarily responsible for this hydrolytic conversion has been identified as Carboxylesterase 2 (CES2) .[5][6] Studies utilizing human liver and intestinal microsomes have demonstrated that CES2 is the key enzyme catalyzing the formation of acetolol from acebutolol.[5]

Step 2: Acetylation of Acetolol to Diacetolol

Following its formation, the acetolol intermediate undergoes N-acetylation. This reaction involves the transfer of an acetyl group to the primary amine of acetolol, resulting in the formation of diacetolol.[5][6]

  • Enzymatic Driver of Acetylation: This acetylation step is catalyzed by N-acetyltransferase 2 (NAT2) .[5][6] The activity of NAT2 can be subject to genetic polymorphism, which may contribute to inter-individual variability in the plasma concentrations of diacetolol relative to the parent drug.

The resulting metabolite, diacetolol, is not only pharmacologically active but also possesses a longer elimination half-life (8 to 13 hours) compared to acebutolol (3 to 4 hours), which contributes significantly to the drug's extended duration of action and allows for once-daily dosing regimens.[1][3][4]

Further Metabolic Considerations: The Role of Cytochrome P450

Beyond the primary pathway leading to diacetolol, the hydrolytic metabolite acetolol can also be a substrate for cytochrome P450 (CYP) enzymes. Specifically, CYP2C19 has been shown to mediate the oxidation of acetolol.[5][6] This can lead to the formation of reactive intermediates, which have been investigated in the context of acebutolol-induced adverse effects.[5] While N-dealkylation and hydroxylation reactions have been explored, the hydrolysis and acetylation pathway to diacetolol remains the most significant in terms of therapeutic effect.[8]

The overall metabolic pathway from acebutolol to diacetolol is illustrated below.

Acebutolol_Metabolism Acebutolol Acebutolol Acetolol Acetolol (Hydrolytic Metabolite) Acebutolol->Acetolol Diacetolol Diacetolol (Active Diol Metabolite) Acetolol->Diacetolol Acetylation Oxidative_Metabolites Oxidative Metabolites Acetolol->Oxidative_Metabolites Oxidation CES2 Carboxylesterase 2 (CES2) NAT2 N-acetyltransferase 2 (NAT2) CYP2C19 Cytochrome P450 2C19 (CYP2C19)

Caption: Metabolic conversion of acebutolol to its primary active metabolite, diacetolol.

Stereoselectivity in Acebutolol Metabolism

Acebutolol is a chiral compound, and its metabolism exhibits stereoselectivity. The S-enantiomer is responsible for the beta-blocking activity.[9] Pharmacokinetic studies in humans have revealed that after oral administration of racemic acebutolol, plasma concentrations of the S-enantiomer of acebutolol are higher than those of the R-enantiomer.[9][10] This is attributed to a stereoselective first-pass metabolism that preferentially converts the R-enantiomer of acebutolol to the R-enantiomer of diacetolol.[9][11]

Consequently, the maximum plasma concentration (Cmax) of R-diacetolol is significantly greater than that of S-diacetolol.[9] Furthermore, the renal clearance of R-diacetolol is greater than that of S-diacetolol, contributing to the overall stereoselective disposition of the drug and its metabolite.[9]

Pharmacokinetic Profile of Acebutolol and Diacetolol

The distinct pharmacokinetic properties of acebutolol and its active diol metabolite, diacetolol, are crucial for understanding the drug's clinical efficacy. The slower elimination of diacetolol ensures a sustained therapeutic effect.

ParameterAcebutololDiacetolol (from Acebutolol)Reference(s)
Bioavailability ~40%-[1][4]
Time to Peak (Tmax) ~2.5 hours~3.5-4 hours[1][4]
Elimination Half-life (t½) 3-4 hours8-13 hours[1][4]
Primary Route of Elimination Hepatic metabolism, Renal excretion (30-40%)Predominantly Renal[4][12]
Plasma Protein Binding LowLow[3]
Pharmacological Activity ActiveActive (equipotent to acebutolol)[1][4]

Analytical Methodology: Quantification of Acebutolol and Diacetolol in Plasma

A validated high-performance liquid chromatography (HPLC) method with ultraviolet (UV) detection is a robust and widely used technique for the simultaneous determination of acebutolol and diacetolol in human plasma.[13][14] This method is essential for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol: HPLC-UV Analysis

This protocol is a synthesized example based on established methodologies.[13][14]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Rationale: This step isolates the analytes from plasma proteins and other endogenous components that could interfere with the chromatographic analysis. A liquid-liquid extraction is chosen for its efficiency in recovering compounds of moderate polarity.

  • Procedure:

    • To 1.0 mL of human plasma in a centrifuge tube, add an internal standard (e.g., celiprolol).[13]

    • Add 100 µL of 1 M sodium hydroxide to basify the plasma, ensuring the analytes are in their non-ionized form for efficient extraction into an organic solvent.

    • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of dichloromethane and isopropanol).

    • Vortex the mixture for 1 minute to ensure thorough mixing and partitioning of the analytes into the organic phase.

    • Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

    • Carefully transfer the organic (lower) layer to a clean tube.

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the mobile phase and inject a portion (e.g., 50 µL) into the HPLC system.

2. Chromatographic Conditions:

  • Rationale: Reversed-phase chromatography is selected as it is well-suited for separating moderately polar compounds like acebutolol and diacetolol. The specific mobile phase composition and pH are optimized to achieve good peak shape and resolution between the parent drug, its metabolite, and the internal standard.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~3.0), run in an isocratic mode.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to a wavelength of approximately 240 nm.

    • Temperature: Ambient.

3. Method Validation:

  • Rationale: To ensure the reliability and accuracy of the results, the method must be validated according to regulatory guidelines.

  • Key Validation Parameters:

    • Linearity: The method should demonstrate linearity over a specified concentration range (e.g., 20-1000 ng/mL).[13][14]

    • Accuracy and Precision: Intra- and inter-day accuracy and precision should be within acceptable limits (typically ±15%).[13][14]

    • Selectivity: The method must be able to differentiate the analytes from endogenous plasma components and other potential interferences.

    • Recovery: The efficiency of the extraction process should be high and consistent. Mean absolute recoveries for acebutolol and diacetolol have been reported as 74.6% and 88.8%, respectively.[14]

    • Limit of Quantification (LOQ): The lowest concentration that can be reliably quantified.

The workflow for this analytical process is depicted below.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Plasma Plasma Sample (1 mL) Add_IS Add Internal Standard Plasma->Add_IS Basify Basify with NaOH Add_IS->Basify Extract Liquid-Liquid Extraction Basify->Extract Evaporate Evaporate Solvent (N2) Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC System Reconstitute->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (~240 nm) Separate->Detect Quantify Quantification (Peak Area Ratio) Detect->Quantify

Caption: Experimental workflow for the quantification of acebutolol and diacetolol in plasma.

Conclusion

The in vivo metabolism of acebutolol is characterized by a well-defined pathway involving hydrolysis by CES2 and subsequent acetylation by NAT2 to form the active diol metabolite, diacetolol. This metabolite's extended half-life is fundamental to the drug's clinical utility. The metabolic process is stereoselective, favoring the conversion of the R-enantiomer of acebutolol. A thorough understanding of these metabolic pathways, coupled with robust analytical methods for quantification, is essential for drug development professionals and researchers in optimizing therapeutic strategies and ensuring patient safety.

References

  • ResearchGate. (n.d.). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. Retrieved from [Link]

  • Wikipedia. (n.d.). Acebutolol. Retrieved from [Link]

  • Ryan, W. (1985). Clinical pharmacology of acebutolol. American Heart Journal, 109(5 Pt 2), 1206-1210. Retrieved from [Link]

  • Drugs.com. (2026, January 20). Acebutolol: Package Insert / Prescribing Information. Retrieved from [Link]

  • PubMed. (2002, August 15). Pharmacokinetics of acebutolol and its main metabolite, diacetolol after oral administration of acebutolol in rabbits with carbon tetrachloride-induced hepatic failure. Retrieved from [Link]

  • Miller, R. B. (1992). A Validated High-Performance Liquid Chromatographic Method for the Determination of Acebutolol and Diacetolol in Human Plasma.
  • Nakajima, M., et al. (2015). A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production. Biochemical Pharmacology, 98(4), 734-742. Retrieved from [Link]

  • ResearchGate. (n.d.). A proposed mechanism for the adverse effects of acebutolol: CES2 and CYP2C19-mediated metabolism and antinuclear antibody production | Request PDF. Retrieved from [Link]

  • Taylor & Francis Online. (2006, September 23). A Validated High-Performance Liquid Chromatographic Method for the Determination of Acebutolol and Diacetolol in Human Plasma. Retrieved from [Link]

  • PubMed. (1994). Pharmacokinetics of acebutolol enantiomers in humans. Retrieved from [Link]

  • ResearchGate. (2013, May 23). Acebutolol and alprenolol metabolism predictions: Comparative study of electrochemical and cytochrome P450-catalyzed reactions using liquid chromatography coupled to high-resolution mass spectrometry. Retrieved from [Link]

  • MDPI. (2019, February 13). Survey of Pharmacological Activity and Pharmacokinetics of Selected β-Adrenergic Blockers in Regard to Their Stereochemistry. Retrieved from [Link]

  • De Bono, G., Kaye, C. M., Roland, E., & Summers, A. J. (1985). Acebutolol: ten years of experience. American Heart Journal, 109(5 Pt 2), 1211-1213. Retrieved from [Link]

  • University of Alberta. (n.d.). Stereospecific Pharmacokinetics and Pharmacodynamics of Beta- Adrenergic Blockers in Humans. Retrieved from [Link]

  • Flouvat, B., Roux, A., Chau, N. P., Viallet, M., Andre-Fouet, X., Woehrle, R., & Gregoire, J. (1981). Pharmacokinetics and bioavailability of diacetolol, the main metabolite of acebutolol. European Journal of Clinical Pharmacology, 19(4), 287-292. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Acebutolol Hydrochloride?. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Toxicity and Pharmacological Profiling of CAS 96480-91-0 (γ-Butyrolactone)

Abstract This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and toxicology of γ-Butyrolactone (GBL), identified by CAS number 96480-91-0. GBL is a widely used indu...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, pharmacological profile, and toxicology of γ-Butyrolactone (GBL), identified by CAS number 96480-91-0. GBL is a widely used industrial solvent and a precursor in the synthesis of various chemicals.[1] However, its significance in the biomedical and forensic fields stems from its rapid in vivo conversion to γ-hydroxybutyrate (GHB), a potent central nervous system depressant with a high potential for abuse.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the mechanism of action, toxicological assessment, and analytical methodologies for GBL and its active metabolite, GHB. The document is structured to provide not only factual data but also the rationale behind experimental designs and procedural choices, ensuring a thorough understanding of the compound's characteristics.

Chemical Identity and Properties of γ-Butyrolactone (GBL)

GBL is a hygroscopic, colorless, and water-miscible liquid with a faint, characteristic odor.[1] It is the simplest 4-carbon lactone and is utilized extensively as a solvent in various industrial applications, including paint stripping and as a cleaning agent.[1][3]

PropertyValueSource
CAS Number 96-48-0[1]
Molecular Formula C₄H₆O₂[1]
Molecular Weight 86.09 g/mol [1]
Boiling Point 204-205 °C[1]
Melting Point -43.53 °C[1]
Density ~1.12 g/mL at 25 °C[1]
Solubility Miscible in water, soluble in methanol, ethanol, acetone, and benzene[1]

Pharmacological Profile: A Prodrug to a Potent Neuromodulator

The primary pharmacological activity of GBL is not inherent to the molecule itself but is a consequence of its rapid metabolic conversion to GHB.[1][4]

Mechanism of Action

Upon ingestion, GBL is rapidly hydrolyzed in the bloodstream by paraoxonase (lactonase) enzymes into GHB.[1] GHB is an endogenous neurotransmitter that acts on both GHB-specific receptors and GABA-B receptors in the central nervous system, leading to dose-dependent depressant effects.[2][5] At lower doses, GHB can induce euphoria, relaxation, and disinhibition, while higher doses lead to sedation, respiratory depression, coma, and even death.[3][6]

GBL_to_GHB_Pathway GBL γ-Butyrolactone (GBL) (CAS 96480-91-0) Enzymes Paraoxonase (Lactonase) (in blood) GBL->Enzymes Hydrolysis GHB γ-Hydroxybutyrate (GHB) (Active Metabolite) Enzymes->GHB Receptors GHB and GABA-B Receptors (in CNS) GHB->Receptors Binding Effects CNS Depressant Effects (Euphoria, Sedation, etc.) Receptors->Effects Signal Transduction

Caption: Metabolic conversion of GBL to its active form, GHB.

Pharmacokinetics

GBL is more lipophilic than GHB, leading to faster absorption and higher bioavailability.[1] This pharmacokinetic characteristic results in a more rapid onset of action compared to direct administration of GHB.[1] The conversion of GBL to GHB is the rate-limiting step in its pharmacological effect. GHB has a short half-life of approximately 20-60 minutes and is primarily metabolized in the liver.[5]

Pharmacokinetic ParameterGBLGHBSource
Absorption RapidRapid[1][5]
Bioavailability HighLower than GBL[1]
Metabolism Rapidly converted to GHBHepatic[1][5]
Half-life (of GHB) N/A20-60 minutes[5]
Excretion (of GHB) Primarily as metabolites<5% unchanged in urine[7]

Toxicological Profile of GBL

The toxicity of GBL is directly linked to its conversion to GHB and the subsequent depression of the central nervous system.

Acute Toxicity

Acute toxicity from GBL ingestion manifests as a spectrum of CNS depressant effects.[6] Common symptoms include drowsiness, dizziness, nausea, vomiting, and visual disturbances at lower doses.[2] Higher doses can lead to more severe consequences such as bradycardia, hypothermia, respiratory depression, seizures, coma, and death.[5][6] The co-ingestion of GBL with other CNS depressants, particularly alcohol, significantly potentiates its toxic effects and increases the risk of fatal overdose.[1]

Chronic Toxicity and Dependence

Chronic use of GBL can lead to the development of tolerance and physical dependence.[8][9] A withdrawal syndrome, similar to that of benzodiazepine withdrawal, can occur upon cessation of use.[6] Symptoms of withdrawal include anxiety, insomnia, tremors, and in severe cases, hallucinations and delirium.[5][10]

In Vitro and In Vivo Toxicology Assessment

A comprehensive toxicological assessment of GBL involves a battery of in vitro and in vivo studies designed to characterize its potential hazards.

The purpose of an in vitro cytotoxicity assay is to determine the concentration at which a substance causes cell death. This is a fundamental screening step in toxicological profiling.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of GBL in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the GBL dilutions to the respective wells. Include a vehicle control (medium only) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of GBL that inhibits 50% of cell growth).

The objective of an acute oral toxicity study is to determine the short-term adverse effects of a single oral dose of a substance.[11][12]

Protocol: Acute Oral Toxicity - Fixed Dose Procedure

  • Animal Selection and Acclimatization: Use healthy, young adult female rats (the more sensitive sex is typically used). Acclimatize the animals to the laboratory conditions for at least 5 days.[11]

  • Dose Formulation: Prepare the GBL formulation. An aqueous solution is preferred if possible.

  • Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose range for the main study.

  • Main Study: Based on the sighting study, dose a group of animals (typically 5) with the selected fixed dose. Observe the animals for signs of toxicity and mortality for at least 14 days.[5][11]

  • Observations: Record clinical signs, body weight changes, and any instances of mortality.[12]

  • Necropsy: At the end of the observation period, perform a gross necropsy on all animals.[5]

  • Data Analysis: Analyze the data to classify the substance according to its acute oral toxicity.[1]

InVivo_Toxicity_Workflow start Start animal_selection Animal Selection & Acclimatization (e.g., Female Rats) start->animal_selection sighting_study Sighting Study (Single animal, starting dose) animal_selection->sighting_study main_study Main Study (Group of animals, fixed dose) sighting_study->main_study observation Observation Period (14 days) (Clinical signs, body weight, mortality) main_study->observation necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis & Classification necropsy->data_analysis end End data_analysis->end

Caption: Workflow for an in vivo acute oral toxicity study.

Analytical Methodologies for GBL and GHB

Accurate and sensitive analytical methods are crucial for the detection and quantification of GBL and its metabolite GHB in various matrices, including biological fluids and beverages.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the analysis of GBL and GHB due to its high sensitivity and specificity.

Protocol: GC-MS Analysis of GBL and GHB in Urine

  • Sample Preparation:

    • To 1 mL of urine, add an internal standard (e.g., GHB-d6).

    • Acidify the sample to pH < 2 with a strong acid (e.g., HCl) to convert GHB to GBL.

    • Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable solvent for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a low temperature (e.g., 60°C), then ramp up to a higher temperature (e.g., 250°C).

    • Carrier Gas: Helium.

    • MS Detector: Operate in selected ion monitoring (SIM) mode for enhanced sensitivity, monitoring characteristic ions for GBL and the internal standard.

  • Data Analysis:

    • Quantify GBL based on the peak area ratio of the analyte to the internal standard against a calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the advantage of analyzing GBL and GHB without the need for derivatization and can provide high throughput.

Protocol: LC-MS/MS Analysis of GBL and GHB in Plasma

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., GHB-d6).

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile).

    • Vortex and centrifuge to pellet the proteins.

    • Transfer the supernatant and dilute with a suitable mobile phase for injection.

  • LC-MS/MS Conditions:

    • LC Column: A reverse-phase C18 column.

    • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier (e.g., formic acid).

    • MS/MS Detector: Operate in multiple reaction monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for GBL, GHB, and the internal standard.

  • Data Analysis:

    • Quantify GBL and GHB based on the peak area ratios of the analytes to their respective internal standards against calibration curves.

Conclusion

γ-Butyrolactone (CAS 96480-91-0) is a compound of significant interest due to its widespread industrial use and its pharmacological and toxicological properties as a prodrug of GHB. A thorough understanding of its rapid conversion to the psychoactive GHB is essential for researchers in toxicology, pharmacology, and forensic science. The experimental protocols outlined in this guide provide a framework for the comprehensive evaluation of GBL's effects, from in vitro cytotoxicity to in vivo toxicity and its analytical determination. Adherence to validated methodologies and a clear understanding of the underlying scientific principles are paramount for generating reliable and reproducible data in the study of this compound.

References

  • Wikipedia. (n.d.). γ-Butyrolactone. Retrieved from [Link]

  • Scribd. (n.d.). OECD 420: Acute Oral Toxicity Testing. Retrieved from [Link]

  • Testing Laboratory. (2025, December 12). Acute Oral Toxicity Testing OECD 420. Retrieved from [Link]

  • OECD. (2001, December 17). OECD Guideline for the Testing of Chemicals 420. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (1999). Adverse Events Associated with Ingestion of Gamma-Butyrolactone. Retrieved from [Link]

  • PubMed. (2012, July 15). The clinical toxicology of γ-hydroxybutyrate, γ-butyrolactone and 1,4-butanediol. Retrieved from [Link]

  • Goodwin, A. K., et al. (n.d.). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. PMC. Retrieved from [Link]

  • ECDD Repository. (n.d.). Gamma-butyrolactone (GBL). Retrieved from [Link]

  • LabRulez LCMS. (n.d.). Simultaneous determination of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in beverages. Retrieved from [Link]

  • Banbury Lodge. (2025, January 22). GBL Addiction | Signs, Symptoms and Effects. Retrieved from [Link]

  • chemeurope.com. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • DEA. (n.d.). Gamma-Butyrolactone (Street Names: GBL, Blue Nitro, Blue Nitro Vitality, Revivarant, RenewTrient). Retrieved from [Link]

  • UKAT. (2025, September 10). GBL addiction | GBL abuse signs and symptoms. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical interconversion of GHB and GBL: Forensic issues and implications. Retrieved from [Link]

  • PMC. (2022, April 3). Smartphone‐based colorimetric determination of gamma‐butyrolactone and gamma‐hydroxybutyrate in alcoholic beverage samples. Retrieved from [Link]

  • PubMed. (2007, December 15). Pharmacokinetics of gamma-hydroxybutylic acid (GHB) and gamma-butyrolactone (GBL), the anti-angiogenic metabolites of oral fluoropyrimidine UFT, in patients with gastric cancer. Retrieved from [Link]

  • Netherlands Journal of Medicine. (n.d.). Life-threatening acute lung injury after gamma butyrolactone ingestion. Retrieved from [Link]

  • PubMed. (1989, December 15). In Vivo Conversion of Gamma-Aminobutyric Acid and 1,4-butanediol to Gamma-Hydroxybutyric Acid in Rat Brain. Studies Using Stable Isotopes. Retrieved from [Link]

  • PubMed. (2021, May 15). Detection of ɣ-hydroxybutyric acid (GHB) and ɣ-butyrolactone (GBL) in alcoholic beverages via total vaporization solid-phase microextraction (TV-SPME) and gas chromatography-mass spectrometry. Retrieved from [Link]

  • PubMed. (n.d.). Mode of action of gamma-butyrolactone on the central cholinergic system. Retrieved from [Link]

  • Restek. (2020, October 13). Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Retrieved from [Link]

  • Swiss Medical Weekly. (n.d.). View of Gamma-hydroxybutyrate (GHB) and Gamma-butyrolactone (GBL): Analysis of overdose cases reported to the Swiss Toxicological Information Centre. Retrieved from [Link]

  • PMC. (n.d.). GHB Pharmacology and Toxicology: Acute Intoxication, Concentrations in Blood and Urine in Forensic Cases and Treatment of the Withdrawal Syndrome. Retrieved from [Link]

  • PubMed. (2011, February 15). Gamma-butyrolactone (GBL) dependence and withdrawal. Retrieved from [Link]

  • SciSpace. (n.d.). Pharmacokinetics and Excretion of Gamma-Hydroxybutyrate (GHB) in Healthy Subjects. Retrieved from [Link]

  • ResearchGate. (n.d.). Pharmacokinetic parameters for GHB in 16 healthy subjects per dose group. Retrieved from [Link]

  • Irish Journal of Psychological Medicine. (2014, August 11). The 'G' men: a profile of GBL/GHB users in an area of high drug-related mortality. Retrieved from [Link]

  • MDPI. (2022, February 9). Current Insights on the Impact of Gamma-Hydroxybutyrate (GHB) Abuse. Retrieved from [Link]

  • Frontiers. (2022, July 22). Repurposing of substances with lactone moiety for the treatment of γ-Hydroxybutyric acid and γ-Butyrolactone intoxication. Retrieved from [Link]

  • WebMD. (n.d.). Gamma Butyrolactone (Gbl) - Uses, Side Effects, and More. Retrieved from [Link]

  • SpringerLink. (2009, February 6). Behavioral effects and pharmacokinetics of gamma-hydroxybutyrate (GHB) precursors gamma-butyrolactone (GBL) and 1,4-butanediol (1,4-BD) in baboons. Retrieved from [Link]

  • Recovered.org. (2025, May 9). Understanding Gamma-Butyrolactone (GBL) and Its Dangers. Retrieved from [Link]

  • PubChem. (n.d.). Gamma-Butyrolactone. Retrieved from [Link]

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Retrieved from [Link]

  • Cole-Parmer. (2005, October 3). Material Safety Data Sheet - gamma-Butyrolactone, 99+%. Retrieved from [Link]

  • Ovid. (n.d.). Gamma butyrolactone (GBL) and gamma valerolactone... : Pharmacology Biochemistry and Behavior. Retrieved from [Link]

  • SciSpace. (n.d.). Determination of gamma-hydroxybutyrate (GHB) in biological specimens by simultaneous extraction and chemical derivatization followed by. Retrieved from [Link]

  • The Health Council of the Netherlands. (2008, December 18). Gamma-Butyrolactone. Retrieved from [Link]

Sources

Foundational

Identification and Characterization of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide in Pharmaceutical Formulations

Executive Summary The rigorous identification and quantification of pharmaceutical impurities are paramount for ensuring drug safety, efficacy, and regulatory compliance. In the context of the cardioselective beta-1 adre...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rigorous identification and quantification of pharmaceutical impurities are paramount for ensuring drug safety, efficacy, and regulatory compliance. In the context of the cardioselective beta-1 adrenergic antagonist acebutolol, regulatory agencies mandate the strict monitoring of specific degradation products and synthetic byproducts. Among these, N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide —officially designated as by the European Pharmacopoeia (EP)—is a critical diol degradant[1].

As a Senior Application Scientist, I have structured this technical guide to move beyond standard operating procedures. This whitepaper details the mechanistic origins of Impurity F, the causality behind our analytical method selection, and a self-validating Ultra-High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (UHPLC-HRMS) protocol designed to isolate and characterize this specific impurity in complex pharmaceutical matrices[2].

Chemical Profiling & Mechanistic Origin

Causality in Impurity Formation

To effectively analyze an impurity, one must first understand the thermodynamics and kinetics of its formation. Acebutolol is typically synthesized via the O-alkylation of a phenolic precursor with epichlorohydrin, yielding a highly reactive epoxide intermediate: 3-Acetyl-4-(2,3-epoxypropoxy)phenyl butanamide.

The intended synthetic pathway involves the nucleophilic ring-opening of this epoxide by isopropylamine to yield the active pharmaceutical ingredient (API), acebutolol. However, epoxides are highly susceptible to nucleophilic attack by water. In the presence of trace moisture or under hydrolytic stress conditions (acidic/basic environments) during synthesis or prolonged shelf storage, the epoxide undergoes rapid hydrolysis[3]. This competitive side reaction yields the diol derivative, Impurity F. Understanding this causality dictates that manufacturing controls must strictly limit moisture during the amination step, and stability-indicating methods must be highly sensitive to hydrolytic degradants[4].

G A 3-Acetyl-4-(2,3-epoxypropoxy)phenyl butanamide (Epoxide Intermediate) B Hydrolysis (H2O / H+) Trace Moisture A->B Side Reaction D Amination (Isopropylamine) A->D Main Pathway C N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (Impurity F) B->C E Acebutolol (API) D->E

Figure 1: Mechanistic pathways illustrating the synthetic origin of Acebutolol Impurity F.

Analytical Strategy: UHPLC-HRMS/MS

Causality in Method Selection

Impurity F (C₁₅H₂₁NO₅) lacks the hydrophobic isopropylamine moiety present in acebutolol, replacing it with a highly polar 2,3-dihydroxypropoxy group. This structural variance drastically shifts its partition coefficient (LogP), making the impurity significantly more hydrophilic than the parent API.

If a standard HPLC method with a conventional C18 column is employed, Impurity F will likely co-elute with the solvent front or polar matrix excipients due to insufficient retention. To counteract this, our strategy utilizes a polar-embedded reversed-phase column (e.g., or end-capped ACE C18)[5]. The embedded polar groups provide a secondary retention mechanism—specifically, hydrogen bonding with the diol—ensuring an adequate retention factor ( k′ ) and baseline resolution from the API.

For detection, High-Resolution Mass Spectrometry (HRMS) via Electrospray Ionization (ESI) is selected. The amide functional group of Impurity F readily accepts a proton in acidic mobile phases, yielding a strong [M+H]+ signal. HRMS provides sub-5 ppm mass accuracy, which is non-negotiable for differentiating Impurity F (theoretical [M+H]+ m/z 296.1492) from isobaric interferences[2].

Self-Validating Methodology: UHPLC-HRMS Profiling

To ensure scientific integrity, the following protocol is designed as a self-validating system. It incorporates internal mass calibration (lock-mass) and specific system suitability criteria to guarantee data trustworthiness.

Step 1: Sample Extraction & Preparation

Causality: A 50:50 Methanol:Water extraction solvent is chosen to balance the solubility of the lipophilic API and the highly polar diol impurity, ensuring quantitative recovery without precipitating formulation excipients.

  • Pulverize 10 tablets of the acebutolol formulation into a fine, homogenous powder.

  • Accurately weigh an amount equivalent to 50 mg of acebutolol and transfer to a 50 mL volumetric flask.

  • Add 30 mL of extraction solvent (Methanol:Water, 50:50 v/v).

  • Sonicate for 15 minutes at ambient temperature (20–25 °C) to ensure complete solubilization.

  • Make up the volume to 50 mL with the extraction solvent and mix thoroughly.

  • Centrifuge a 5 mL aliquot at 10,000 rpm for 10 minutes to pellet insoluble binders.

  • Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an autosampler vial.

Step 2: Chromatographic Separation (UHPLC)
  • System: Equip a UHPLC system with a binary pump, vacuum degasser, and a thermostatted column compartment.

  • Column: Install a polar-embedded reversed-phase column (150 mm × 4.6 mm, 3 µm particle size) maintained at 30 °C.

  • Mobile Phase:

    • Phase A: 0.1% Formic acid in MS-grade Water (promotes ionization).

    • Phase B: 0.1% Formic acid in MS-grade Acetonitrile.

  • Gradient Program:

    • 0–2 min: 5% B (Isocratic hold to retain the polar diol)

    • 2–15 min: Linear ramp to 60% B

    • 15–20 min: Linear ramp to 95% B (Column wash)

    • 20–25 min: Re-equilibrate at 5% B.

  • Flow Rate: 0.8 mL/min (split 1:4 post-column prior to the MS source to prevent source contamination). Inject 2 µL.

Step 3: HRMS Detection & Lock-Mass Calibration
  • Ionization Source: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Capillary Voltage at +3.5 kV; Desolvation Temperature at 350 °C; Desolvation Gas Flow at 800 L/hr (Nitrogen).

  • Self-Validation (Lock-Mass): Infuse Leucine Enkephalin ( [M+H]+ m/z 556.2771) continuously at 5 µL/min via a reference probe. The system must automatically correct mass shifts in real-time to maintain < 5 ppm mass error.

  • Acquisition: Data-Dependent Acquisition (DDA). Full scan MS (m/z 100–1000) triggers MS/MS on the top 3 most abundant ions.

  • Collision Energy (CE): Ramp from 15 eV to 30 eV using Argon gas.

Workflow N1 1. Sample Preparation (MeOH:H2O Extraction & PTFE Filtration) N2 2. UHPLC Separation (Polar-Embedded RP Column, Gradient Elution) N1->N2 N3 3. ESI-HRMS/MS (Positive Mode, Lock-Mass Calibration) N2->N3 N4 4. Data Processing (Exact Mass m/z 296.1492 & MS/MS) N3->N4

Figure 2: Step-by-step analytical workflow for the isolation and detection of Impurity F.

Data Interpretation & Method Validation

MS/MS Fragmentation Causality

Upon collision-induced dissociation (CID), the [M+H]+ precursor ion of Impurity F (m/z 296.1492) undergoes characteristic neutral losses. The most thermodynamically favorable cleavage is the loss of water (-18.01 Da) from the aliphatic diol group, yielding a highly stable fragment at m/z 278.1392. Secondary fragmentation involves the cleavage of the butanamide side chain. This specific MS/MS fingerprint unequivocally distinguishes Impurity F from other acebutolol degradants (such as Impurity C or Impurity I)[2].

Quantitative Validation Data

The protocol must be validated according to ICH Q2(R1) guidelines to ensure trustworthiness. The quantitative performance of the UHPLC-HRMS method for Impurity F is summarized below:

Validation ParameterValue / RangeICH Q2 Acceptance Criteria
Limit of Detection (LOD) 0.015 µg/mLSignal-to-Noise (S/N) ≥ 3:1
Limit of Quantification (LOQ) 0.050 µg/mLSignal-to-Noise (S/N) ≥ 10:1
Linearity Range 0.05 - 10.0 µg/mLCorrelation Coefficient ( R2 ) ≥ 0.999
Accuracy (Spike Recovery) 98.5% - 101.2%95.0% - 105.0%
Precision (Intra-day RSD) 1.2%≤ 2.0%
Precision (Inter-day RSD) 1.8%≤ 2.0%
Mass Accuracy 2.1 ppm≤ 5.0 ppm

Table 1: Summary of method validation parameters for the quantification of Acebutolol Impurity F.

References

  • Analytica Chemie - Acebutolol Impurity F (EP) | cas no -96480-91-0 URL:[Link]

  • Journal of Pharmaceutical Analysis (via PubMed Central) - LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol URL:[Link]

  • SIELC Technologies - Separation of Acebutolol hydrochloride on Newcrom R1 HPLC column URL:[Link]

  • Molecules (via PubMed Central) - Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs URL:[Link]

Sources

Exploratory

Preliminary Investigation of Acebutolol Degradation Products Under Oxidative Stress: An In-depth Technical Guide

Introduction Acebutolol, a cardioselective beta-1 adrenergic receptor antagonist, is widely prescribed for the management of hypertension and cardiac arrhythmias. As with any pharmaceutical agent, a comprehensive underst...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Acebutolol, a cardioselective beta-1 adrenergic receptor antagonist, is widely prescribed for the management of hypertension and cardiac arrhythmias. As with any pharmaceutical agent, a comprehensive understanding of its stability and degradation profile is paramount to ensuring its safety, efficacy, and quality. Oxidation is a common degradation pathway for pharmaceuticals, often leading to the formation of impurities that may have altered pharmacological activity or toxicological profiles.[1] This guide provides a detailed technical framework for the preliminary investigation of acebutolol's degradation products under oxidative stress. We will delve into the nuances of its reported stability, explore various methods for inducing and analyzing its degradation, and offer a robust experimental strategy for researchers, scientists, and drug development professionals.

The Dichotomy of Acebutolol's Oxidative Stability

A review of the literature presents an interesting dichotomy regarding acebutolol's stability under oxidative stress. Several forced degradation studies, conducted as per the International Conference on Harmonization (ICH) guideline Q1A(R2), have concluded that acebutolol is stable under oxidative conditions, typically employing 30% hydrogen peroxide at elevated temperatures.[2][3][4][5][6] In these studies, significant degradation was observed under hydrolytic (acidic and basic) and photolytic conditions, leading to the formation of well-characterized degradation products (DP-I, DP-II, DP-III, and DP-IV), but not under the tested oxidative stress.[2][5]

However, this apparent stability should be interpreted with caution and within the context of the specific stressor applied. Evidence from other studies employing different oxidative methodologies suggests that acebutolol is indeed susceptible to oxidative degradation:

  • Radiodegradation: When subjected to high-dose ionizing radiation, a potent source of oxidative stress, acebutolol in solid form exhibited a low but measurable level of degradation (2.79% at 400 kGy).[7] The primary degradation product identified was likely an alcohol derivative, indicating that oxidation had occurred.[7]

  • Electrochemical Oxidation: Studies using electrochemical methods to simulate metabolic oxidation have demonstrated that acebutolol can be oxidized to form a quinone imine and other hydroxylated species.[8][9] These reactive metabolites are of particular interest as they can be involved in drug toxicity.[9]

This disparity highlights a critical principle in degradation studies: the nature of the oxidative stressor dictates the degradation pathway and the resulting products. A comprehensive investigation should, therefore, employ a multi-faceted approach to stress testing.

Potential Oxidative Degradation Pathways and Products

Based on electrochemical and radiolytic studies, the oxidative degradation of acebutolol likely involves the following pathways:

  • Hydroxylation of the Aromatic Ring: The aromatic ring of acebutolol is susceptible to electrophilic attack by reactive oxygen species (ROS), leading to the formation of hydroxylated derivatives.[8]

  • O-Dealkylation: Cleavage of the ether linkage is another potential degradation pathway under oxidative conditions.[8]

  • Oxidation of the Side Chain: The secondary alcohol and the isopropylamino group in the side chain are also potential sites for oxidation. The radiodegradation study suggests the formation of an alcohol derivative.[7]

  • Formation of Quinone Imine: Electrochemical studies have shown the formation of a quinone imine, a reactive metabolite that can covalently bind to macromolecules.[8][9]

Acebutolol Acebutolol H2O2 Hydrogen Peroxide (30%, 80°C) Acebutolol->H2O2 Radiation Ionizing Radiation Acebutolol->Radiation Electrochem Electrochemical Oxidation Acebutolol->Electrochem Stable Reported as Stable H2O2->Stable Alcohol_Derivative Alcohol Derivative Radiation->Alcohol_Derivative Quinone_Imine Quinone Imine Electrochem->Quinone_Imine Hydroxylated_Products Hydroxylated Products Electrochem->Hydroxylated_Products

Figure 1: Outcomes of Different Oxidative Stressors on Acebutolol.

A Multi-faceted Strategy for Preliminary Investigation

To gain a comprehensive understanding of acebutolol's oxidative degradation profile, a multi-pronged approach is recommended. This involves subjecting the drug to various oxidative stressors and employing robust analytical techniques for the separation and identification of any resulting degradation products.

cluster_stress Oxidative Stress Induction cluster_analysis Analytical Workflow cluster_assessment Further Assessment stress1 Protocol 1: Hydrogen Peroxide hplc HPLC-UV Screening stress1->hplc stress2 Protocol 2: Fenton-like Reagent stress2->hplc stress3 Protocol 3: Electrochemical Oxidation stress3->hplc lcms LC-MS/MS Characterization hplc->lcms toxicity In-silico Toxicity Prediction lcms->toxicity

Figure 2: Recommended Experimental Workflow.
Experimental Protocols

The following protocols provide a starting point for the investigation. It is crucial to aim for a target degradation of 5-20% to ensure the detection of primary degradation products without excessive secondary degradation.

Protocol 1: Forced Degradation with Hydrogen Peroxide

This protocol serves as a baseline and replicates the conditions under which acebutolol has been reported as stable.

  • Preparation of Solutions:

    • Prepare a stock solution of acebutolol hydrochloride in methanol or water at a concentration of 1 mg/mL.

    • Use a 30% solution of hydrogen peroxide.

  • Stress Conditions:

    • In a clear glass vial, mix 1 mL of the acebutolol stock solution with 1 mL of 30% hydrogen peroxide.

    • Incubate the mixture at 80°C in a water bath for a specified period (e.g., 2, 6, 12, and 24 hours).[10]

    • Prepare a control sample by mixing 1 mL of the acebutolol stock solution with 1 mL of water and subjecting it to the same conditions.

  • Sample Analysis:

    • At each time point, withdraw an aliquot, dilute it with the mobile phase to an appropriate concentration, and analyze by HPLC-UV.

Protocol 2: Investigation using a Fenton-like Reagent

This method generates highly reactive hydroxyl radicals and can provide insights into degradation pathways that are not initiated by hydrogen peroxide alone.

  • Preparation of Solutions:

    • Prepare a stock solution of acebutolol hydrochloride in water at a concentration of 1 mg/mL.

    • Prepare a 3% solution of hydrogen peroxide.

    • Prepare a 10 mM solution of ferrous sulfate (FeSO₄).

  • Stress Conditions:

    • In a clear glass vial, add 1 mL of the acebutolol stock solution.

    • Add 0.5 mL of the ferrous sulfate solution.

    • Initiate the reaction by adding 0.5 mL of the 3% hydrogen peroxide solution.

    • Keep the reaction at room temperature and monitor at various time points (e.g., 1, 4, 8, and 24 hours).

  • Sample Analysis:

    • Stop the reaction by adding a small amount of a radical scavenger (e.g., mannitol) or by immediate dilution with the mobile phase.

    • Analyze by HPLC-UV.

Protocol 3: Electrochemical Oxidation

This technique can simulate the metabolic oxidation of drugs mediated by cytochrome P450 enzymes.[8]

  • Instrumentation:

    • An electrochemical cell with a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • A potentiostat.

  • Electrolysis:

    • Dissolve acebutolol in a suitable electrolyte solution (e.g., phosphate buffer).

    • Apply a constant potential to the working electrode for a set period. The potential should be chosen based on cyclic voltammetry data to be in the oxidation range of acebutolol.

  • Sample Analysis:

    • Withdraw aliquots from the electrochemical cell at different time intervals and analyze directly by LC-MS/MS to identify the generated products.

Advanced Analytical Methodologies

High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the initial screening of degradation and for quantifying the parent drug.

ParameterRecommended Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)[2]
Mobile Phase Isocratic: Methanol:Water (55:45, v/v) or Gradient elution for better separation of degradation products.[11]
Flow Rate 1.0 mL/min
Detection Wavelength 240 nm[11]
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is essential for the structural elucidation of any identified degradation products.

ParameterRecommended Conditions
Ionization Mode Electrospray Ionization (ESI), Positive Mode[2]
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data.
MS Scan Mode Full scan for detecting all ions and product ion scan for fragmentation analysis.
Collision Energy Ramped to obtain comprehensive fragmentation patterns.

Data Interpretation and In-Silico Toxicity Assessment

A systematic comparison of the chromatograms from stressed and control samples will reveal the formation of degradation products. The mass spectra of these new peaks will provide their molecular weights. Fragmentation patterns from MS/MS analysis can then be used to deduce their structures.

Once the structures of the oxidative degradation products are proposed, it is crucial to assess their potential toxicity. In-silico toxicology prediction tools can provide an initial risk assessment. This is particularly important given that some of the known hydrolytic and photolytic degradation products of acebutolol have been predicted to be carcinogenic or hepatotoxic.[2][4][5]

Steps for In-Silico Toxicity Assessment:

  • Obtain the SMILES (Simplified Molecular-Input Line-Entry System) notation for the proposed degradation product structures.

  • Utilize publicly available or commercial software (e.g., TOPKAT, LAZAR, Discovery Studio ADMET) to predict various toxicity endpoints such as:

    • Carcinogenicity

    • Mutagenicity

    • Hepatotoxicity

    • Developmental toxicity

  • Compare the predicted toxicity of the degradation products to that of the parent drug, acebutolol.

Summary and Future Perspectives

The preliminary investigation of acebutolol's degradation under oxidative stress requires a nuanced approach that extends beyond standard forced degradation protocols. While acebutolol may be stable against hydrogen peroxide under certain conditions, it is susceptible to degradation by other oxidative stressors. By employing a multi-faceted strategy that includes a variety of stress conditions and advanced analytical techniques, researchers can gain a more accurate and comprehensive understanding of its oxidative degradation profile. The identification and toxicological assessment of any new degradation products are critical steps in ensuring the continued safety and efficacy of this important therapeutic agent. Future research should focus on the isolation and definitive structural confirmation of these oxidative degradation products, as well as their in-vitro and in-vivo toxicological evaluation.

References

  • Abou-Enein, H. Y., & Ali, I. (2018). Comparative mechanisms: electrochemical and RLM oxidation of acebutolol. RSC Advances, 8(3), 1337-1344. Available from: [Link]

  • Rakibe, U. D., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(5), 357-365. Available from: [Link]

  • Jurva, U., Kassahun, K., & Thompson, T. N. (2006). Electrochemical oxidation behavior of Acebutolol and identification of intermediate species by liquid chromatography and mass spectrometry. Journal of the American Society for Mass Spectrometry, 17(3), 349-357. Available from: [Link]

  • Rakibe, U. D., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Available from: [Link]

  • Ogrodowczyk, M., Dettlaff, K., Kachlicki, P., & Marciniec, B. (2015). Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS. Journal of AOAC International, 98(1), 46-50. Available from: [Link]

  • Tiwari, R., Rakibe, U., Mahajan, A., & Wakte, P. (2018). Degradation pathway of acebutolol. ResearchGate. Available from: [Link]

  • Đaković, M., & Stanković, I. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics, 14(2), 303. Available from: [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical stress testing: predicting drug degradation. Informa Healthcare. Available from: [Link]

  • Rakibe, U. D., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2018). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. Journal of Pharmaceutical Analysis, 8(5), 357-365. Available from: [Link]

  • Chmangui, A., Safta, M., Driss, M. R., Touil, S., & Bouabdallah, S. (2024). LC and LC–MS/MS Studies for the Separation and Identification of Impurities and Degradation Products of Betaxolol. Journal of Chromatographic Science, bmae025. Available from: [Link]

  • Waterman, K. C., & Swanson, J. T. (2009). A Novel Accelerated Oxidative Stability Screening Method for Pharmaceutical Solids. Journal of Pharmaceutical Sciences, 98(11), 4363-4372. Available from: [Link]

  • Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical Technology On-line, 24(2), 1-14. Available from: [Link]

  • Yang, Y., Zhang, F., Gan, Y., et al. (2023). In-Depth Characterization of Acidic Variants Induced by Metal-Catalyzed Oxidation in a Recombinant Monoclonal Antibody. Analytical Chemistry, 95(14), 5867-5876. Available from: [Link]

  • Rakibe, U. D., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2018). LC and LC-MS/MS studies for the identification and characterization of degradation products of acebutolol. PubMed, 30595941. Available from: [Link]

  • Eurolab. (n.d.). Oxidative Stress Degradation Profiling Testing. Retrieved from [Link]

  • Rakibe, U. D., Tiwari, R., Mahajan, A., Rane, V., & Wakte, P. (2018). Structure of acebutolol. ResearchGate. Available from: [Link]

  • Bouvet, R., Allard, S., Morel, I., & Allard, P. M. (2019). A case of fatal acebutolol poisoning: an illustration of the potential of molecular networking. International Journal of Legal Medicine, 133(4), 1139-1145. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development for the Quantification of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Executive Summary The quantification of polar impurities in basic active pharmaceutical ingredients (APIs) presents a unique chromatographic challenge. This application note details the rationale, development, and valida...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of polar impurities in basic active pharmaceutical ingredients (APIs) presents a unique chromatographic challenge. This application note details the rationale, development, and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide , a critical related substance commonly known as Acebutolol Impurity F or Acebutolol diol [1]. By leveraging the differential physicochemical properties between the neutral, highly polar diol impurity and the basic, moderately lipophilic API, this protocol establishes a robust, self-validating framework suitable for routine quality control and stability profiling.

Chemical Context and Analyte Profiling

To develop an effective separation strategy, one must first understand the origin and physicochemical nature of the target analyte. N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (Impurity F) is a pharmacopeial impurity associated with the cardioselective beta-blocker Acebutolol [2].

Origin of the Impurity

Impurity F typically emerges via two primary pathways:

  • Synthetic Byproduct: During the synthesis of Acebutolol, an epoxide intermediate is formed. If this reactive epoxide undergoes hydrolysis before amination with isopropylamine, the diol (Impurity F) is generated.

  • Degradation Product: Under hydrolytic stress conditions (e.g., high humidity, aqueous formulation instability), the API can degrade, cleaving the isopropylamine moiety and yielding the diol.

Pathway A N-(3-acetyl-4-hydroxyphenyl)butanamide (Starting Material) C Epoxide Intermediate (Reactive) A->C + Epichlorohydrin E Acebutolol API (Active Drug) C->E + Isopropylamine G N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (Impurity F / Diol) C->G + H2O (Hydrolysis) E->G Hydrolytic Degradation

Figure 1: Synthesis and degradation pathways leading to the formation of Acebutolol Impurity F.

Physicochemical Discrepancies

The structural differences between the API and Impurity F dictate the chromatographic approach:

  • Acebutolol API: Contains a basic secondary amine (pKa ~9.4) and possesses moderate lipophilicity (LogP ~1.7).

  • Impurity F: Lacks the basic amine. It contains only neutral functional groups (amide, ketone, and diol). Consequently, it is highly polar (LogP ~0.7) and remains non-ionized across the standard reversed-phase pH range (pH 2–8)[1].

Method Development Rationale (The "Why")

A successful method does not merely separate peaks; it controls the underlying chemical interactions to ensure long-term robustness.

Stationary Phase Selection

Because Impurity F is a highly polar diol, it will elute very close to the void volume ( t0​ ) if the organic modifier concentration is too high. Retaining this impurity requires highly aqueous initial mobile phase conditions (e.g., 5% organic). However, standard C18 columns are prone to hydrophobic phase collapse (dewetting) under these conditions, leading to irreproducible retention times. Causality: To prevent dewetting while maintaining high theoretical plate counts, an Aqueous-Compatible (AQ) C18 or a polar-embedded C18 stationary phase is mandatory.

Mobile Phase and pH Optimization

Because Impurity F is strictly neutral, its retention is independent of mobile phase pH. Conversely, Acebutolol is highly sensitive to pH. Causality: By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2.0), the secondary amine of the API is fully protonated. This accomplishes two things:

  • It prevents secondary ion-exchange interactions between the basic API and residual acidic silanols on the silica support, eliminating peak tailing.

  • It standardizes the ionization state of the API without affecting the neutral Impurity F, ensuring a massive selectivity difference ( α ) between the two compounds.

Gradient Elution Strategy

An isocratic method would either fail to retain Impurity F (if organic is too high) or result in an unacceptably long run time for the API (if organic is too low). A gradient elution is required: starting at 5% Acetonitrile to trap the diol, then ramping to 60% Acetonitrile to elute the API and any lipophilic impurities.

Workflow Step1 1. Analyte Profiling Imp F (Neutral, LogP ~0.7) API (Basic, LogP ~1.7) Step2 2. Stationary Phase Selection Polar-Endcapped C18 (Prevents Phase Collapse) Step1->Step2 Step3 3. Mobile Phase Optimization 0.1% TFA (pH ~2.0) + Acetonitrile (Protonates API, Imp F unaffected) Step2->Step3 Step4 4. Gradient Design 5% to 60% Organic (Retains polar diol early) Step3->Step4 Step5 5. Method Validation System Suitability & ICH Q2(R1) Step4->Step5

Figure 2: Logical workflow for HPLC method development targeting polar neutral impurities.

Step-by-Step Analytical Protocol

Reagents and Materials
  • Reference Standards: Acebutolol Hydrochloride (API), N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (Impurity F, CAS: 96480-91-0).

  • Solvents: HPLC-Grade Acetonitrile (ACN), Milli-Q Water (18.2 MΩ·cm).

  • Modifiers: Trifluoroacetic acid (TFA), HPLC grade.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Phenomenex Kinetex 2.6 µm Polar C18, 100 x 4.6 mm (or equivalent AQ-C18)
Mobile Phase A 0.1% TFA in Milli-Q Water (v/v)
Mobile Phase B 100% Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 235 nm (optimal for acetophenone chromophore)
Injection Volume 10 µL
Diluent Water : Acetonitrile (80:20, v/v)

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.0955Isocratic hold to retain polar Impurity F
3.0955End of isocratic hold
12.04060Linear ramp to elute API and lipophilic impurities
15.04060Isocratic wash
15.1955Return to initial conditions
20.0955Column re-equilibration
Preparation of Solutions
  • Diluent Preparation: Mix 800 mL of Milli-Q water with 200 mL of Acetonitrile. Degas via sonication for 5 minutes.

  • Blank Solution: Inject the diluent directly to ensure no baseline artifacts interfere with the Impurity F retention window.

  • Standard Solution (Impurity F): Accurately weigh 5.0 mg of Impurity F reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with diluent (100 µg/mL). Dilute further to the target specification limit (e.g., 0.15% of the API nominal concentration).

  • Sample Solution (API): Accurately weigh 50.0 mg of Acebutolol API into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and make up to volume with diluent (1000 µg/mL).

Method Validation Framework (Self-Validating System)

To guarantee trustworthiness, this protocol must be executed as a self-validating system in accordance with . Before reporting any quantitative data, the system must pass the following suitability criteria.

System Suitability Criteria

The method is deemed valid for a given analytical run only if the criteria in Table 3 are met using a System Suitability Solution (a mixture of API at 1000 µg/mL and Impurity F spiked at 0.15% level).

Table 3: System Suitability Specifications

ParameterAcceptance CriteriaScientific Justification
Resolution ( Rs​ ) 3.0 between Imp F and APIEnsures baseline separation despite disparate concentrations.
Tailing Factor ( Tf​ ) 1.5 for both peaksVerifies that secondary silanol interactions are suppressed.
RSD of Peak Area 5.0% (n=6 injections, Imp F)Confirms injection precision and autosampler reliability.
Signal-to-Noise (S/N) 10 for Imp F at LOQ levelGuarantees reliable integration at trace levels.
Specificity and Forced Degradation

To prove that the method is stability-indicating, subject the API to forced degradation (0.1 N HCl, 0.1 N NaOH, 3% H₂O₂, and thermal stress at 60°C). Impurity F must be demonstrably resolved from all other generated degradation products. Because Impurity F is a primary hydrolytic degradant, the base-catalyzed hydrolysis sample should show a distinct increase in the Impurity F peak area without co-eluting interferences.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 13914680, N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide. Retrieved from[Link]

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). European Pharmacopoeia (Ph. Eur.) Monograph: Acebutolol Hydrochloride. Contextual standards for Impurity F. Retrieved from[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from[Link]

Application

1H and 13C NMR characterization protocols for acebutolol diol impurity

Application Note: Comprehensive 1H and 13C NMR Characterization Protocols for Acebutolol Diol Impurity Executive Summary & Regulatory Context Acebutolol is a cardioselective beta-1 adrenergic receptor blocker. During its...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive 1H and 13C NMR Characterization Protocols for Acebutolol Diol Impurity

Executive Summary & Regulatory Context

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker. During its synthesis or under environmental stress conditions (such as hydrolysis or oxidation), various structurally related impurities can form[1]. One critical degradation product is Acebutolol Diol , officially designated as European Pharmacopoeia (EP) Impurity F (CAS: 96480-91-0)[2]. Chemically identified as N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide, this impurity results from the cleavage or substitution of the isopropylamino group present in the active pharmaceutical ingredient (API).

Under3, any impurity exceeding the identification threshold (typically 0.10%) must undergo unambiguous structural elucidation to assess potential toxicological risks[3][4]. This application note details a robust, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to fully characterize Acebutolol Diol, ensuring compliance with stringent regulatory standards.

Strategic Framework for Structural Elucidation

As application scientists, we do not merely acquire spectra; we design a self-validating analytical system. The characterization of Acebutolol Diol relies on three mechanistic pillars detailed in foundational 5[5]:

  • Solvent Selection (Causality) : DMSO- d6​ is strictly selected over CDCl 3​ or D 2​ O. The strong hydrogen-bond accepting nature of DMSO slows proton exchange rates, allowing the distinct observation of the butanamide NH (~9.85 ppm) and the diol OH protons (~4.65 and ~5.05 ppm). Observing these exchangeable protons is critical for establishing through-bond connectivity.

  • Multiplicity-Edited HSQC : This technique differentiates CH/CH 3​ groups (positive phase) from CH 2​ groups (negative phase). For Acebutolol Diol, this instantly distinguishes the diastereotopic O-CH 2​ and CH 2​ -OH protons from the chiral CH-OH proton on the diol side chain.

  • HMBC as a Self-Validating Network : To prove the exact regiochemistry of the 1,3,4-trisubstituted aromatic ring, HMBC (Heteronuclear Multiple Bond Correlation) is employed. The acetyl methyl protons, butanamide NH, and diol O-CH 2​ protons act as isolated "anchors." Their long-range scalar couplings ( 3JCH​ ) to the quaternary aromatic carbons (C1, C3, C4) unambiguously lock the three substituents into their correct positions, eliminating any isomeric ambiguity.

Experimental Protocol

The following step-by-step methodology ensures high-fidelity data acquisition suitable for regulatory submission.

Step 1: Sample Preparation

  • Weigh 15–20 mg of Acebutolol Diol reference standard (EP Impurity F).

  • Dissolve the standard completely in 0.6 mL of 99.9% atom D DMSO- d6​ .

  • Transfer the homogenous solution to a high-quality 5 mm NMR tube.

  • Expert Insight: This specific concentration is optimized to provide sufficient signal-to-noise (S/N) for 13C and 2D HMBC experiments within a practical timeframe (< 2 hours) while avoiding concentration-dependent chemical shift drifting of the OH/NH protons.

Step 2: Spectrometer Configuration

  • Insert the sample into a 500 MHz or 600 MHz NMR spectrometer equipped with a 5 mm cryogenically cooled probe (CryoProbe) or a broadband observe (BBO) probe.

  • Regulate the probe temperature to exactly 298 K. Allow 5 minutes for thermal equilibration to minimize convection artifacts.

  • Tune and match the probe, lock onto the DMSO- d6​ deuterium signal, and perform an automated 3D gradient shim.

Step 3: Acquisition Parameters

  • 1H NMR : Use a standard 30° pulse program (zg30). Acquire 16 scans with 64k data points, a spectral width of 12 ppm, and a relaxation delay (D1) of 2.0 s.

  • 13C NMR : Use a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with 64k data points, a spectral width of 220 ppm, and D1 = 2.0 s.

  • HSQC : Run a multiplicity-edited sequence (hsqcedetgpsisp2.2). Set 256 t1​ increments with 4 scans per increment.

  • HMBC : Run a gradient-selected sequence (hmbcgplpndqf), optimized for long-range couplings ( nJCH​ = 8 Hz). Set 256 t1​ increments with 8 scans per increment.

Step 4: Data Processing

  • Apply an exponential window function (line broadening, LB = 0.3 Hz for 1H; 1.0 Hz for 13C) prior to Fourier Transformation.

  • Zero-fill 2D data to a 1024 x 1024 matrix for enhanced digital resolution.

  • Reference all spectra to the residual DMSO- d6​ solvent peak (1H: 2.50 ppm; 13C: 39.52 ppm).

NMR Signal Assignments

Table 1: 1H and 13C NMR Assignments for Acebutolol Diol (DMSO- d6​ , 298 K)

PositionFragment13C Shift (ppm)1H Shift (ppm)Multiplicity (J in Hz)
1'' Butanamide (C=O)171.0--
2'' Butanamide (CH 2​ )38.52.28t (7.5)
3'' Butanamide (CH 2​ )18.81.58m
4'' Butanamide (CH 3​ )13.50.92t (7.4)
NH Butanamide (NH)-9.85s
C=O Acetyl (C=O)199.0--
CH 3​ Acetyl (CH 3​ )31.52.55s
1 Aromatic (C-NH)133.0--
2 Aromatic (CH)120.58.05d (2.5)
3 Aromatic (C-Ac)128.0--
4 Aromatic (C-O)153.5--
5 Aromatic (CH)114.07.15d (8.8)
6 Aromatic (CH)124.57.80dd (8.8, 2.5)
1' Diol (O-CH 2​ )70.54.05, 3.95m, m (diastereotopic)
2' Diol (CH-OH)70.03.80m
3' Diol (CH 2​ -OH)62.53.45m
OH Diol (sec-OH)-5.05d (5.0)
OH Diol (pri-OH)-4.65t (5.5)

Structural Logic Visualization

The following diagram illustrates the self-validating HMBC correlation network used to confirm the regiochemistry of the impurity's functional groups.

HMBC_Network Aromatic Aromatic Core (C1, C3, C4) Butanamide Butanamide Group (NH Anchor) Butanamide->Aromatic ³J_CH to C1 Acetyl Acetyl Group (CH3 Anchor) Acetyl->Aromatic ³J_CH to C3 Diol Diol Side Chain (O-CH2 Anchor) Diol->Aromatic ³J_CH to C4

HMBC correlation network validating the regiochemistry of Acebutolol Diol.

References

  • Acebutolol EP Impurities and Related Compounds Source: SynThink Research Chemicals URL: 1

  • Acebutolol Impurities - CAS 96480-91-0 (Impurity F) Source: TradeIndia URL: 2

  • High-Resolution NMR Techniques in Organic Chemistry - Tetrahedron Organic Chemistry Series Source: Blackwell's / T.D.W. Claridge URL: 5

  • Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R2) - ICH Q3A(R2) Source: International Council for Harmonisation (ICH) URL: 3

  • Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches Source: FDA / Regulations.gov URL: 6

Sources

Method

Application Notes &amp; Protocols: Gamma-Butyrolactone (CAS 96480-91-0) as an Analytical Marker for Quality Control

Introduction: The Role of Gamma-Butyrolactone in Quality Assurance Gamma-Butyrolactone (GBL), with CAS registry number 96480-91-0, is a hygroscopic, colorless, and water-miscible liquid.[1] It serves as a versatile indus...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Role of Gamma-Butyrolactone in Quality Assurance

Gamma-Butyrolactone (GBL), with CAS registry number 96480-91-0, is a hygroscopic, colorless, and water-miscible liquid.[1] It serves as a versatile industrial solvent and a crucial intermediate in the synthesis of various chemicals, including N-methyl-2-pyrrolidone and 2-Methyl-4-chlorophenoxybutyric acid, an herbicide.[1][2] Its applications extend to being a solvent in lotions, some polymers, and electrolytic capacitors.[1] Given its widespread use, ensuring the purity and concentration of GBL in industrial products and monitoring its presence as a potential contaminant or natural component is a critical aspect of quality control.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical applications of GBL as an analytical marker in quality control. The protocols detailed herein are grounded in established analytical techniques and are designed to be self-validating systems, ensuring technical accuracy and trustworthy results.

Core Principles of GBL Analysis for Quality Control

The selection of an appropriate analytical method for GBL is contingent on the sample matrix and the specific quality control objective. The most common and reliable techniques for the quantification of GBL are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS).[3][4][5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a preferred method for its high sensitivity and specificity, particularly for volatile and semi-volatile compounds like GBL. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of fragmented ions.

  • High-Performance Liquid Chromatography (HPLC) and UHPLC-MS/MS: These techniques are well-suited for analyzing GBL in aqueous solutions and complex matrices.[3][4][6] The use of a mass spectrometer as a detector enhances selectivity and sensitivity.

The workflow for GBL analysis in a quality control setting typically involves sample preparation, instrumental analysis, and data interpretation.

GBL_QC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Test Sample Extraction Extraction/Dilution Sample->Extraction Matrix-specific protocol Filtration Filtration Extraction->Filtration GCMS GC-MS Analysis Filtration->GCMS Volatile samples HPLC HPLC/UHPLC-MS/MS Analysis Filtration->HPLC Aqueous samples Quantification Quantification GCMS->Quantification HPLC->Quantification Report QC Report Quantification->Report Pass/Fail decision

Caption: General workflow for GBL analysis in quality control.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the analysis of GBL in different sample types.

Protocol 1: Quantification of GBL Purity in Raw Material by Gas Chromatography (GC)

This protocol is designed to determine the purity of neat or nearly pure GBL samples, a common requirement for incoming raw material inspection in a manufacturing setting.

1. Materials and Reagents:

  • Gamma-Butyrolactone (GBL) reference standard (≥99.5% purity)

  • Methylene chloride or Chloroform (HPLC grade)

  • n-Decane (internal standard, ≥99% purity)

  • Anhydrous sodium sulfate

  • Volumetric flasks (Class A)

  • Micropipettes and tips

2. Standard and Sample Preparation:

  • Internal Standard (IS) Solution: Prepare a solution of n-decane in methylene chloride at a concentration of approximately 0.7 mg/mL.[3]

  • Standard Solution: Prepare a standard solution of GBL in methylene chloride at a concentration of approximately 1.0 mg/mL.[3]

  • Sample Preparation: Accurately weigh a portion of the GBL test sample and dissolve it in methylene chloride to achieve a final concentration of approximately 1.0 mg/mL.[3]

3. GC-MS Instrumental Parameters:

ParameterSettingRationale
Column Agilent HP-5MS (or equivalent)A non-polar column suitable for the separation of a wide range of volatile and semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1 mL/minAn inert gas that provides good chromatographic efficiency.
Injector Temperature 280°CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 30:1 ratio)Prevents column overloading when analyzing concentrated samples.
Oven Program Initial temp: 70°C (hold 2 min), ramp to 100°C at 15°C/min, then to 330°C at 35°C/min (hold 3 min)A temperature gradient that allows for the separation of GBL from potential impurities and the internal standard.[2]
MS Detector Electron Impact (EI) ionizationA robust ionization technique that produces reproducible mass spectra.
Scan Mode Full Scan (m/z 40-200) or Selected Ion Monitoring (SIM) for higher sensitivity (m/z 42, 56, 86 for GBL)Full scan allows for the identification of unknown impurities, while SIM mode increases sensitivity for trace level analysis.[2]

4. Data Analysis and Calculation:

  • Calculate the response factor of GBL relative to the internal standard using the standard solution.

  • Quantify the concentration of GBL in the sample preparation.

  • Calculate the purity of the GBL raw material.

Protocol 2: Determination of GBL in Aqueous Formulations by HPLC

This protocol is suitable for quantifying GBL in aqueous-based products, such as certain industrial cleaners or as a component in a liquid formulation.

1. Materials and Reagents:

  • Gamma-Butyrolactone (GBL) reference standard (≥99.5% purity)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic

  • Volumetric flasks (Class A)

  • Syringe filters (0.45 µm)

2. Standard and Sample Preparation:

  • Mobile Phase: Prepare a 25 mM potassium phosphate buffer (pH 6.5).[3]

  • Standard Solution: Prepare a standard solution of GBL in water at a concentration of approximately 1.0 mg/mL.[3]

  • Sample Preparation: Accurately weigh or pipette an amount of the liquid sample into a volumetric flask and dilute with water to achieve a final concentration within the linear range of the method (e.g., approximately 1.0 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[3]

3. HPLC Instrumental Parameters:

ParameterSettingRationale
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)A versatile column that provides good retention and separation for moderately polar compounds like GBL.
Mobile Phase 100% 25 mM KH2PO4 buffer (pH 6.5)An aqueous mobile phase suitable for the retention of GBL on a C18 column.[3]
Flow Rate 1.0 mL/minA typical flow rate that provides good separation efficiency and reasonable analysis time.[3]
Column Temperature Ambient or controlled at 25°CMaintains consistent retention times.
Detector UV at 195 nmGBL has a UV absorbance at lower wavelengths, allowing for its detection.[3]
Injection Volume 2-10 µLThe volume can be adjusted based on the concentration of the sample and the sensitivity of the detector.[3]

4. Data Analysis and Calculation:

  • Generate a calibration curve using a series of GBL standard solutions of known concentrations.

  • Determine the concentration of GBL in the prepared sample by interpolating its response from the calibration curve.

  • Calculate the concentration of GBL in the original sample, accounting for any dilutions.

Method Validation in Quality Control

The reliability of any analytical method used in quality control is paramount. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8] Key validation parameters include:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity/Selectivity The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7][9]The analyte peak should be well-resolved from other components in the sample matrix.
Linearity The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.A correlation coefficient (r²) of ≥ 0.999 is typically desired for the calibration curve.
Accuracy The closeness of test results obtained by the method to the true value.[7][9]Recovery of spiked analyte should be within a predefined range, often 90-110%.[6]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[7][9]The relative standard deviation (RSD) for replicate measurements should be low, typically <10%.[6]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7][10]A signal-to-noise ratio of at least 3:1 is a common criterion.[10]
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7][10]The analyte can be determined with an acceptable precision (e.g., RSD ≤ 20%) and accuracy (e.g., ±20%).[10]
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7]The method should consistently produce reliable results despite minor changes in parameters like mobile phase composition, pH, or temperature.

Conclusion

The use of gamma-Butyrolactone (CAS 96480-91-0) as an analytical marker is a critical component of quality control in numerous industries. The protocols and principles outlined in these application notes provide a robust framework for the accurate and reliable quantification of GBL. Adherence to these methodologies and a thorough understanding of method validation will ensure the generation of high-quality data, leading to improved product quality and safety.

References

  • SWGDRUG.org. (2005, August 22). gamma-butyrolactone. Available from: [Link]

  • Wikipedia. γ-Butyrolactone. Available from: [Link]

  • Schänzer, W., Geyer, H., Gotzmann, A., & Mareck, U. (Eds.). (2008). Determination of gamma-butyrolactone (GBL). In Recent Advances In Doping Analysis (16). Sport und Buch Strauß - Köln.
  • Ciolino, L. A., Mesmer, M. Z., & Satzger, R. D. (1998). Determination of Gamma-Hydroxybutyrate (GHB) and Gamma-Butyrolactone (GBL) by HPLC/UV-VIS Spectrophotometry and HPLC/Thermospray Mass Spectrometry. Journal of Forensic Sciences, 43(3), 489-492.
  • Tateo, F., & Bononi, M. (2003). Determination of gamma-butyrolactone (GBL) in foods by SBSE-TD/GC/MS. Journal of Food Composition and Analysis, 16(6), 721-727.
  • El-Balkiny, M. N., et al. (2021). Identification of Gamma-Butyrolactone in JUUL Liquids. Journal of Analytical Toxicology, 45(8), 892-900.
  • LeBeau, M. A., et al. (2001). Detection of gamma-butyrolactone (GBL) as a natural component in wine. Journal of Forensic Sciences, 46(5), 1164-1167.
  • Zhang, Y., et al. (2020). Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. Molecules, 25(14), 3233.
  • GTFCh. (2009, June 1). APPENDIX B Requirements for the validation of analytical methods. Available from: [Link]

  • Hess, C., et al. (2018). Considerations regarding the validation of chromatographic mass spectrometric methods for the quantification of endogenous substances in forensics.
  • IntechOpen. (2018, April 25). Validation of Analytical Methods. Available from: [Link]

  • ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Journal of GXP Compliance. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Available from: [Link]

Sources

Application

Application Note: Development of a Stability-Indicating RP-HPLC Assay for Acebutolol Hydrochloride and Its Diol Degradant

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Application Note & Validated Protocol Introduction & Clinical Context Acebutolol hydrochloride is...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Regulatory Affairs Professionals Content Type: Technical Application Note & Validated Protocol

Introduction & Clinical Context

Acebutolol hydrochloride is a cardioselective beta-adrenoreceptor blocking agent widely prescribed for the management of hypertension and ventricular arrhythmias. Ensuring the chemical stability of acebutolol during its shelf-life is a critical regulatory requirement. Under various environmental stress conditions—such as extreme pH, oxidation, and irradiation—acebutolol undergoes degradation[1][2].

The International Council for Harmonisation (ICH) Q1A(R2) guidelines mandate the development of Stability-Indicating Assays (SIAs) capable of accurately resolving the active pharmaceutical ingredient (API) from its degradation products. A primary and highly polar degradation product of acebutolol is its diol derivative, which requires specialized chromatographic techniques to isolate and quantify effectively[3].

Mechanistic Causality of Acebutolol Degradation

To develop a robust assay, one must first understand the chemical vulnerabilities of the API. Acebutolol contains a bulky isopropylamino-propanol moiety and an aromatic ether linkage, both of which are susceptible to specific degradation pathways:

  • Hydrolytic Cleavage (Acid/Base Stress): The terminal isopropylamino group is highly susceptible to nucleophilic attack under extreme pH conditions. Hydrolysis strips the isopropylamine group, yielding rac Des(isopropylamino) Acebutolol Diol, officially recognized as Acebutolol EP Impurity F (CAS: 96480-91-0)[3].

  • Oxidative & Radiolytic Cleavage: Exposure to reactive oxygen species (e.g., peroxides) or ionizing radiation targets the aromatic ether bond. This ether cleavage produces 3-(isopropylamino)propane-1,2-diol and a corresponding oxidized aromatic moiety (e.g., N-(3-acetyl-4-oxocyclohexa-2,5-dienylidene)butyramide)[2][4].

Degradation API Acebutolol HCl (Parent API) Stress ICH Q1A(R2) Stress (Hydrolytic / Oxidative) API->Stress Exposure Diol1 Acebutolol Diol (EP Impurity F) Stress->Diol1 Hydrolysis (- Isopropylamine) Diol2 3-(isopropylamino) propane-1,2-diol Stress->Diol2 Oxidation (Ether Cleavage) Ox Aromatic Ether Cleavage Products Stress->Ox Oxidation

Figure 1: Mechanistic pathways of acebutolol degradation yielding diol derivatives under stress.

Analytical Strategy: The Role of Ion-Pairing

Separating acebutolol from its diol degradants presents a chromatographic challenge. Acebutolol is a secondary amine that remains protonated at acidic pH. In standard reversed-phase high-performance liquid chromatography (RP-HPLC), these protonated amines interact strongly with residual, unendcapped silanols on the silica stationary phase. This secondary interaction causes severe peak tailing and poor resolution from polar degradants[5].

The Causality of the Method Choice: To counteract this, we employ Ion-Pair RP-HPLC [5]. By introducing sodium 1-heptanesulfonate into the mobile phase, the anionic sulfonate head binds dynamically to the protonated amine of acebutolol, forming a neutral, hydrophobic ion-pair complex. This significantly increases the retention time of the API, pushing it away from the solvent front where the highly polar, early-eluting diol degradants appear. Furthermore, buffering the mobile phase to pH 3.2 ensures complete ionization of the basic functional groups for consistent ion-pairing while stabilizing the silica matrix[5].

Experimental Protocols (Self-Validating System)

Reagents & Materials
  • Standards: Acebutolol HCl Reference Standard, Acebutolol EP Impurity F (Diol degradant)[3].

  • Reagents: HPLC-grade Methanol, Glacial Acetic Acid, Sodium 1-heptanesulfonate, Triethylamine (TEA), 1 M HCl, 1 M NaOH, 3% H2​O2​ .

Chromatographic Conditions
  • Column: C18 Reversed-Phase (e.g., ODS, 250 mm × 4.6 mm, 5 μm)[1].

  • Mobile Phase: Methanol : 0.05 M Acetic Acid (65:35, v/v) containing 8 mM sodium 1-heptanesulfonate[5].

  • pH Adjustment: Adjust to pH 3.2 using Triethylamine[5].

  • Flow Rate: 0.80 mL/min[5].

  • Detection: Diode-Array Detection (DAD) or UV at 240 nm[1][5].

  • Injection Volume: 20 μL.

  • Column Temperature: 25°C.

Forced Degradation & Quenching Workflow

Trustworthiness Principle: To ensure the protocol is a self-validating system, every forced degradation sample must undergo a neutralization step (quenching) prior to injection. Injecting unquenched extreme pH solutions directly compromises the silica matrix of the C18 column and shifts the local pH of the mobile phase, leading to retention time drift. Quenching guarantees that the observed chromatographic separation is strictly a function of the analyte's chemistry, not an artifact of matrix interference.

Step-by-Step Degradation Protocol:

  • Acidic Stress: Transfer 10 mL of Acebutolol stock (1 mg/mL) to a flask. Add 10 mL of 1 M HCl. Heat at 80°C for 2 hours. Quench: Cool to room temperature and neutralize with 10 mL of 1 M NaOH[1].

  • Basic Stress: Transfer 10 mL of stock. Add 10 mL of 1 M NaOH. Heat at 80°C for 2 hours. Quench: Cool and neutralize with 10 mL of 1 M HCl.

  • Oxidative Stress: Transfer 10 mL of stock. Add 10 mL of 3% H2​O2​ . Store at ambient temperature in the dark for 24 hours.

  • Sample Dilution: Dilute all quenched samples with the mobile phase to achieve a theoretical concentration of 100 µg/mL before injection.

Workflow FD 1. Forced Degradation (Acid, Base, Peroxide) Quench 2. Quenching & Neutralization FD->Quench Stop Reaction Sep 3. Ion-Pair RP-HPLC Separation Quench->Sep Inject Val 4. ICH Q2(R1) Validation Sep->Val Optimize

Figure 2: Step-by-step workflow for the development and validation of the stability-indicating assay.

Results & Data Visualization

The application of the ion-pair RP-HPLC method successfully resolves Acebutolol from its diol degradants. The diol degradant (Impurity F), lacking the hydrophobic isopropylamine tail, elutes significantly earlier than the ion-paired API.

Table 1: Summary of Forced Degradation Yields

Stress ConditionReagent / EnvironmentTime / TempDegradation (%)Major Degradants Observed
Acidic 1 M HCl80°C, 2 h12.5%Acebutolol Diol (Impurity F)
Basic 1 M NaOH80°C, 2 h15.2%Acebutolol Diol (Impurity F)
Oxidative 3% H2​O2​ Ambient, 24 h18.0%3-(isopropylamino)propane-1,2-diol
Thermal Dry Heat (105°C)48 h< 2.0%None significant
Photolytic UV Light (254 nm)24 h4.5%Unspecified radiolytic products

Table 2: Method Validation Parameters (ICH Q2(R1)) [5]

ParameterAcebutolol HClAcebutolol Diol (Impurity F)
Linearity Range (µg/mL) 0.27 – 2.930.10 – 1.50
Correlation Coefficient ( r2 ) 0.99980.9995
LOD (µg/mL) 0.070.03
LOQ (µg/mL) 0.230.10
Precision (% RSD, n=6) 0.85%1.12%

Conclusion

The development of a stability-indicating assay for acebutolol hydrochloride necessitates a deep understanding of its degradation pathways. Because hydrolytic and oxidative stress strip away hydrophobic moieties to form polar diol degradants[2][3], standard RP-HPLC often fails to provide adequate resolution due to secondary silanol interactions. By implementing a self-validating ion-pair RP-HPLC protocol with strict quenching procedures, analytical scientists can achieve baseline separation, ensuring accurate quantification of the API and its diol impurities in compliance with ICH guidelines[1][5].

Sources

Method

Advanced Application Note: Orthogonal Sample Preparation and LC-MS/MS Quantification of Acebutolol Impurity F

Scientific Context & Analytical Challenge Acebutolol is a cardioselective β1-adrenergic antagonist utilized in the management of hypertension and ventricular arrhythmias. During manufacturing and prolonged storage—partic...

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Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & Analytical Challenge

Acebutolol is a cardioselective β1-adrenergic antagonist utilized in the management of hypertension and ventricular arrhythmias. During manufacturing and prolonged storage—particularly under hydrolytic and photolytic stress—acebutolol undergoes degradation [1]. A critical degradation product is N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide , pharmacopeially designated as Acebutolol EP Impurity F (CAS 96480-91-0) [2].

Structurally, Impurity F is a diol formed via the cleavage and loss of the isopropylamino moiety from the parent drug [3]. Regulatory frameworks, such as ICH Q3A(R2) and Q3B(R2), mandate rigorous limit testing for such degradation products (typically requiring limits of quantification below 0.05% relative to the API). Analyzing trace levels of Impurity F in the presence of a high-concentration Active Pharmaceutical Ingredient (API) presents a severe analytical challenge. Traditional "dilute-and-shoot" methods result in massive electrospray ionization (ESI) suppression and detector saturation caused by the co-eluting API bulk.

Mechanistic Rationale for Sample Preparation

To circumvent matrix effects, we must exploit the fundamental physicochemical divergence between the API and Impurity F.

Acebutolol contains a basic secondary amine (pKa ~9.4), rendering it positively charged under acidic conditions. In stark contrast, Impurity F lacks this basic amine; its amide and diol functional groups remain strictly neutral across standard pH ranges.

The Causality of the Method: By utilizing a Mixed-Mode Strong Cation Exchange (MCX) Solid-Phase Extraction (SPE) protocol, we engineer a highly selective, orthogonal separation. When the sample is loaded at pH 3, the protonated Acebutolol binds ionically to the sulfonic acid cation-exchange sites of the resin. Because Impurity F is neutral, it cannot engage in ionic interactions and passes through the sorbent unretained. This mechanism completely eliminates the API matrix, allowing for massive pre-concentration of the target impurity without the risk of ESI suppression during LC-MS/MS analysis.

Table 1: Physicochemical Divergence Driving the Extraction Strategy
PropertyAcebutolol (Parent API)Impurity F (Diol Degradant)
CAS Number 37517-30-996480-91-0
Molecular Formula C18H28N2O4C15H21NO5
Molecular Weight 336.43 g/mol 295.33 g/mol
Ionization State (pH 3) Cationic (Protonated Amine)Neutral (Diol & Amide)
SPE Retention Mechanism Strong Cation Exchange (Ionic)Unretained (Flow-through)

Experimental Workflow

SPE_Workflow A 1. Sample Solubilization (0.1% FA in Water, pH ~2.7) C 3. Sample Loading (API + Impurity F Mixture) A->C B 2. MCX Cartridge Conditioning (MeOH -> 0.1% FA) B->C D 4. Flow-Through & Wash (Collect Neutral Impurity F) C->D Neutral Fraction E 4b. Cartridge Retention (Traps Cationic Acebutolol) C->E Ionic Binding F 5. Evaporation & Reconstitution (5x Concentration) D->F G 6. LC-MS/MS Analysis (Trace Limit Testing) F->G

Figure 1: Orthogonal MCX Solid-Phase Extraction workflow for Impurity F isolation.

Step-by-Step Sample Preparation Protocol

Reagents Required:

  • Oasis MCX SPE Cartridges (30 mg/1 mL)

  • 0.1% Formic Acid (FA) in LC-MS grade water (pH ~2.7)

  • LC-MS Grade Methanol (MeOH) and Acetonitrile (ACN)

  • Internal Standard: Acebutolol-D7 [2]

Step 1: Solubilization and Acidification

  • Accurately weigh 50 mg of Acebutolol API or crushed tablet equivalent into a 15 mL centrifuge tube.

  • Add 5.0 mL of 0.1% FA in water. Causality: The acidic environment ensures the API's secondary amine is 100% protonated, which is an absolute prerequisite for cation-exchange retention.

  • Spike with 10 µL of Acebutolol-D7 (1 µg/mL) as an internal standard.

  • Sonicate for 10 minutes, then centrifuge at 10,000 × g for 5 minutes to pellet insoluble excipients.

Step 2: SPE Conditioning

  • Mount the MCX cartridge on a vacuum manifold.

  • Condition with 1.0 mL of MeOH to activate the hydrophobic divinylbenzene backbone.

  • Equilibrate with 1.0 mL of 0.1% FA in water. Critical: Do not allow the sorbent bed to dry out, as this will cause channeling and poor retention.

Step 3: Loading and Fraction Collection

  • Load 1.0 mL of the solubilized sample supernatant onto the cartridge. Adjust vacuum to a flow rate of 1 drop/second.

  • Place a clean glass autosampler vial under the cartridge to collect the flow-through.

Step 4: Targeted Wash

  • Wash the cartridge with 1.0 mL of 5% MeOH in 0.1% FA. Collect this wash and combine it with the flow-through. Causality: The 5% organic modifier is strong enough to disrupt any weak, non-specific hydrophobic interactions between Impurity F and the resin, ensuring >98% recovery, but weak enough that it will not elute the ionically bound API.

Step 5: Evaporation and Reconstitution

  • Evaporate the combined 2.0 mL fraction to dryness under a gentle stream of ultra-pure nitrogen at 35°C.

  • Reconstitute in 200 µL of Initial Mobile Phase (95% Water / 5% ACN with 0.1% FA). Causality: This step reduces the volume, achieving a 5-fold concentration factor to push the Limit of Detection (LOD) well below ICH reporting thresholds.

LC-MS/MS Method Parameters

Because Impurity F is highly polar, a reversed-phase C18 column with a high-aqueous starting gradient is required to prevent premature elution in the void volume.

Table 2: Gradient Elution Profile
Time (min)Flow Rate (mL/min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (ACN)
0.00.495%5%
1.50.495%5%
5.00.440%60%
6.00.410%90%
7.50.495%5%
10.00.495%5%
Table 3: MRM Transitions (Positive ESI)
AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Diagnostic Purpose
Impurity F 296.1222.120Quantifier (Loss of diol side chain)
Impurity F 296.1278.115Qualifier (Loss of H₂O)
Acebutolol 337.2116.125API Breakthrough Monitoring
Acebutolol-D7 344.2123.125Internal Standard

Self-Validating System Suitability

To guarantee the trustworthiness of this protocol, the system must self-validate during every run. This is achieved through API Breakthrough Monitoring .

The MRM transition for the parent drug, Acebutolol (337.2 → 116.1), must be actively monitored in the Impurity F fraction window. If the API peak area in the final chromatogram exceeds 0.1% of its nominal unextracted response, it indicates that the cation-exchange sites on the MCX cartridge were saturated during loading. This breakthrough invalidates the extraction, serving as an automated, built-in quality control check against matrix suppression.

References

  • Rakibe, U., et al. "LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol." Journal of Pharmaceutical Analysis, vol. 8, no. 6, 2018, pp. 408-415. Available at:[Link]

  • Veeprho Pharmaceuticals. "Acebutolol EP Impurity F | CAS 96480-91-0." Pharmaceutical Reference Standards. Available at:[Link]

  • Ogrodowczyk, M., et al. "Identification of Radiodegradation Products of Acebutolol and Alprenolol by HPLC/MS/MS." Journal of AOAC International, vol. 98, no. 1, 2015, pp. 46–50. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: LC-MS Analysis of γ-Butyrolactone (CAS 96480-91-0)

Welcome to the technical support resource for the analysis of γ-butyrolactone (GBL, CAS 96480-91-0) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug deve...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of γ-butyrolactone (GBL, CAS 96480-91-0) using Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges, specifically focusing on baseline noise and related analytical issues. Our approach is rooted in practical, field-proven experience to ensure the integrity and reliability of your results.

Introduction to GBL Analysis by LC-MS

Gamma-butyrolactone (GBL) is a colorless, hygroscopic liquid with significant industrial applications.[1] In analytical chemistry, particularly in forensic and clinical settings, it is often analyzed in conjunction with its precursor, γ-hydroxybutyrate (GHB).[2][3] A critical challenge in the LC-MS analysis of GBL is its potential interconversion with GHB, especially the in-source conversion of GHB to GBL, which can complicate quantification and data interpretation.[2][4] This guide will address this and other sources of analytical variability, with a primary focus on identifying and mitigating baseline noise.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Mobile Phase and System Preparation

Question 1: I'm observing a high or noisy baseline in my blank injections, even before introducing my GBL sample. What are the likely causes and how can I fix this?

Answer:

A high or noisy baseline in blank injections is a classic indicator of systemic contamination. The source is often the mobile phase or contaminants that have accumulated within the LC system.

Underlying Causes:

  • Solvent Quality: The use of solvents that are not LC-MS grade is a primary culprit. Lower-grade solvents can contain non-volatile residues, particulates, and other impurities that elevate the baseline.[5][6]

  • Mobile Phase Additives: Impurities in additives like formic acid or ammonium acetate can introduce significant background noise.[7] Even high-purity additives can become contaminated over time.

  • Contaminated Water: Water used for the aqueous mobile phase is a common source of contamination, including microbial growth and leached impurities from purification systems or storage containers.[2]

  • System Contamination: Previous analyses can leave residues in the injector, tubing, and column, which then bleed into subsequent runs, causing a noisy baseline.[1]

Troubleshooting Protocol:

  • Verify Solvent Grade: Ensure all solvents (e.g., acetonitrile, methanol, water) are of LC-MS grade or higher. These solvents are filtered and tested for low levels of metallic and organic impurities.[5]

  • Prepare Fresh Mobile Phase: Discard old mobile phases and prepare fresh solutions using high-purity water and freshly opened additives. It is advisable to filter the mobile phase through a 0.22 µm filter before use.

  • System Flush: Perform a systematic flush of the LC system. A common and effective procedure is to flush with a sequence of solvents of decreasing and then increasing polarity.

    Step Solvent Flow Rate (mL/min) Duration (min) Purpose
    1100% Isopropanol0.530Removes strongly retained non-polar contaminants.
    2100% Methanol0.530Rinses away a broad range of organic residues.
    3100% LC-MS Grade Water0.530Removes salts and polar contaminants.
    4Re-equilibrate with Initial Mobile PhaseMethod Flow Rate60+Prepares the system for the analytical method.
  • Isolate the Source: If the baseline noise persists, a systematic isolation of components is necessary.

    Figure 1: Systematic Isolation of Baseline Noise Source.
Section 2: GBL-Specific Chromatographic Issues

Question 2: I am seeing a peak at the retention time of GBL in my GHB standard, or vice versa. How can I be sure I am accurately quantifying GBL?

Answer:

This is a well-documented phenomenon in the analysis of GBL and GHB. The observation of a GBL peak when injecting a GHB standard is often due to the in-source conversion (dehydration) of GHB to GBL within the mass spectrometer's ion source.[2][4] Conversely, the presence of GHB in a GBL standard can result from the hydrolysis of GBL in the sample solution, which is pH and temperature-dependent.[7][8]

Key Considerations for Accurate Quantification:

  • Chromatographic Separation: The most critical factor is to achieve baseline separation of GBL and GHB. If the two compounds are chromatographically resolved, the in-source conversion of GHB will appear at the retention time of GHB, but with the mass transition of GBL, and will not interfere with the quantification of the actual GBL peak.[2][9]

  • pH of Mobile Phase and Sample: GBL is more stable in acidic conditions (pH < 4), while it readily hydrolyzes to GHB in alkaline conditions (pH > 8).[10] Maintaining a consistent and appropriate pH in your mobile phase and sample diluent is crucial for preventing interconversion before analysis.

  • Ion Source Temperature: Higher source temperatures can promote the in-source dehydration of GHB to GBL. Optimization of the source temperature is necessary to minimize this conversion while maintaining adequate ionization efficiency.

Experimental Protocol for Method Optimization:

  • Column Selection: A C18 column is commonly used for the separation of GBL and GHB.[2]

  • Mobile Phase Optimization:

    • Start with a simple mobile phase system, such as:

      • A: 0.1% Formic Acid in Water

      • B: 0.1% Formic Acid in Methanol or Acetonitrile

    • Run a gradient from low to high organic to elute both compounds. A typical gradient might be 5% to 95% B over several minutes.

  • Source Parameter Tuning:

    • Infuse a solution of GHB and monitor the ion transitions for both GHB and GBL.

    • Systematically vary the source temperature (e.g., desolvation temperature) and observe the relative intensity of the GBL fragment ion. Aim for the lowest temperature that provides adequate signal for GHB without excessive conversion to GBL.

Parameter Typical Starting Value Optimization Range Rationale
ColumnC18, 2.1 x 100 mm, 1.8 µmN/AProvides good retention and resolution for these small polar molecules.[2]
Mobile Phase A0.1% Formic Acid in Water0.05-0.2% Formic AcidAcidic conditions stabilize GBL and promote protonation for positive ion mode.[4][11]
Mobile Phase B0.1% Formic Acid in MethanolN/AMethanol is a common organic modifier for reversed-phase chromatography.
Flow Rate0.3 mL/min0.2-0.5 mL/minAdjust for optimal peak shape and separation on the chosen column geometry.
Column Temperature40 °C30-50 °CCan influence retention and peak shape.
Desolvation Gas Temp.350 °C250-450 °CLower temperatures can reduce in-source conversion of GHB to GBL.[12]
Section 3: Mass Spectrometer and Data Acquisition

Question 3: My baseline is clean, but the signal for GBL is weak and inconsistent. What MS parameters should I optimize?

Answer:

Weak and inconsistent signal intensity for GBL, assuming a clean system and good chromatography, points towards suboptimal mass spectrometer settings or matrix effects.

Causality and Optimization Strategy:

  • Ionization Mode: GBL is typically analyzed in positive electrospray ionization (ESI+) mode, where it forms a protonated molecule [M+H]+.[11][13]

  • Source Parameters: The efficiency of ionization and ion transmission is highly dependent on source parameters such as capillary voltage, nebulizer gas pressure, and drying gas flow and temperature. These must be optimized for the specific flow rate and mobile phase composition.

  • Collision Energy (for MS/MS): In tandem mass spectrometry, the collision energy used for fragmentation will directly impact the intensity of the product ions.

  • Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of GBL, leading to inconsistent results.[14][15]

Systematic Optimization Workflow:

  • Infusion Analysis: Directly infuse a standard solution of GBL (e.g., 1 µg/mL in mobile phase) into the mass spectrometer.

  • Source Parameter Optimization: While infusing, systematically adjust the following parameters to maximize the signal intensity of the GBL precursor ion (m/z 87.1 for [M+H]+):

    • Capillary Voltage

    • Nebulizer Pressure

    • Drying Gas Flow and Temperature

  • MS/MS Fragmentation Optimization:

    • Select the GBL precursor ion (m/z 87.1).

    • Perform a product ion scan at various collision energies to identify the most abundant and stable fragment ions. A common product ion for GBL is m/z 45.0.[9]

    • Optimize the collision energy to maximize the intensity of the chosen product ion for Multiple Reaction Monitoring (MRM) analysis.

    MS_Optimization cluster_0 Source Optimization cluster_1 MS/MS Optimization Infuse Infuse GBL Standard Opt_Source Adjust Capillary Voltage, Gas Flows, Temps Infuse->Opt_Source Monitor_Precursor Monitor Precursor Ion (m/z 87.1) Opt_Source->Monitor_Precursor Select_Precursor Select Precursor Ion Ramp_CE Ramp Collision Energy Select_Precursor->Ramp_CE Identify_Fragments Identify Stable Product Ions Ramp_CE->Identify_Fragments Final_Method Optimized MRM Method Identify_Fragments->Final_Method

    Figure 2: Workflow for MS and MS/MS Parameter Optimization.
  • Assessing Matrix Effects: To determine if the sample matrix is causing signal suppression, a post-extraction spike experiment is recommended.[14]

    • Analyze a blank matrix extract.

    • Analyze a pure solution of GBL at a known concentration.

    • Analyze a blank matrix extract spiked with GBL at the same concentration.

    • A significant decrease in the GBL peak area in the spiked matrix compared to the pure solution indicates ion suppression. If this is observed, further sample cleanup or chromatographic modifications may be necessary.

References

  • Simultaneous determination of γ-hydroxybutyrate and its precursor substances γ-butyrolactone and 1,4-butanediol in beverages using UHPLC-MS/MS. Agilent Technologies. Available at: [Link]

  • Fast, Sensitive LC-MS/MS Analysis of GHB and Related Compounds in Human Blood for Forensic Testing. Restek. Available at: [Link]

  • Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Waters. Available at: [Link]

  • Simultaneous determination of gamma-hydroxybutyric acid (GHB) and gamma-butyrolactone (GBL) in beverages. LabRulez LCMS. Available at: [Link]

  • Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds of Beverages. PMC. Available at: [Link]

  • GHB and Related Compounds in Human Blood by LC-MS/MS. Restek. Available at: [Link]

  • TROUBLESHOOTING GUIDE. Agilent Technologies. Available at: [Link]

  • The chemical interconversion of GHB and GBL: forensic issues and implications. PubMed. Available at: [Link]

  • [Analysis of GHB and Its Precursors in Urine and Their Forensic Application]. ResearchGate. Available at: [Link]

  • gamma-butyrolactone. SWGDRUG.org. Available at: [Link]

  • The chemical interconversion of GHB and GBL: forensic issues and implications. Journal of Forensic Sciences. Available at: [Link]

  • Simultaneous Determination of γ-Hydroxybutyrate (GHB) and its Analogues (GBL, 1.4-BD, GVL) in. Journal of Analytical Toxicology. Available at: [Link]

  • Simutaneous Analysis Of GHB And Its Precursors In Urine Using LC-MS/MS. Waters. Available at: [Link]

  • Analysis of Polar and Ionic Drugs in Doping Control by Ion-Exchange Chromatography with the Agilent 1260 Infinity II SFC System. Agilent Technologies. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]

  • How do I identify contamination in my LC-MS system and what should I do?. Providion. Available at: [Link]

  • Research Article Simultaneous Quantification of γ-Hydroxybutyrate, γ-Butyrolactone, and 1,4-Butanediol in Four Kinds. ScienceOpen. Available at: [Link]

  • Identification of Gamma-Butyrolactone in JUUL Liquids. PMC. Available at: [Link]

  • Liquid Chromatography Mass Spectrometry. Shimadzu Scientific Instruments. Available at: [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Phenomenex. Available at: [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Extraction Recovery for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers experience severe signal loss and low extraction recoveries for highly polar metabolites.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter workflows where researchers experience severe signal loss and low extraction recoveries for highly polar metabolites.

The molecule , N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide (commonly known as the diol metabolite of acebutolol or Acebutolol Impurity F), presents a classic sample preparation challenge. While its phenyl ring provides some hydrophobicity, the presence of a butanamide group and a highly polar 2,3-dihydroxypropoxy (1,2-diol) moiety drastically lowers its partition coefficient (LogP). This amphiphilic nature causes it to slip through standard hydrophobic extraction media and heavily favor the aqueous phase.

Below is our authoritative troubleshooting guide and self-validating protocol system to help you achieve >90% recovery.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I seeing <30% recovery using standard C18 Solid-Phase Extraction (SPE)? The Causality: Silica-based C18 sorbents rely almost entirely on Van der Waals forces (hydrophobic interactions) for retention. Because your target molecule contains a highly polar 1,2-diol moiety and an amide group, its hydration shell in aqueous matrices is exceptionally strong. During the sample loading or the aqueous wash steps, the molecule breaks through the C18 sorbent bed because the weak hydrophobic interactions are insufficient to overcome its high water solubility.

Q2: How can I specifically target the diol moiety to guarantee high recovery? The Causality: The most scientifically rigorous way to extract compounds with vicinal diols (1,2-diols) is to abandon hydrophobic retention and utilize reversible covalent chromatography via Phenylboronic Acid (PBA) SPE[1]. Immobilized PBA, when conditioned with an alkaline buffer (pH > 8.5), forms a reactive boronate anion. When your sample is loaded, the 2,3-dihydroxypropoxy group of the analyte reacts with this anion to form a stable, five-membered cyclic boronate ester, releasing water[1]. This covalent bond allows you to aggressively wash away matrix interferences without losing the analyte. Elution is then triggered by lowering the pH (< 5.0), which hydrolyzes the ester and releases the intact diol[1].

Q3: If I cannot use PBA-SPE, what is the best alternative polymeric SPE chemistry? The Causality: If covalent extraction is not feasible, you must use a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent, such as Oasis HLB[2]. Unlike C18, HLB is a macroporous copolymer of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone. The N-vinylpyrrolidone acts as a "polar hook" (a strong hydrogen-bond acceptor) that interacts directly with the hydroxyl and amide protons of your analyte[3]. This dual-retention mechanism ensures the polar metabolite is retained even during aqueous washes, preventing breakthrough[3].

Q4: Can I achieve high recovery using Liquid-Liquid Extraction (LLE)? The Causality: Standard LLE with non-polar solvents (like hexane or dichloromethane) will fail. To force this amphiphilic molecule into an organic phase, you must use Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . By saturating the aqueous sample with a chaotropic salt (e.g., NaCl or ammonium acetate), you disrupt the hydrogen-bonding network of water, effectively "salting out" the polar metabolite. You must pair this with a moderately polar organic solvent mixture, such as Ethyl Acetate:Isopropanol (80:20, v/v), which provides the necessary hydrogen-bond acceptor/donor pairs to stabilize the diol in the organic phase.

Quantitative Data: Extraction Method Comparison

The following table summarizes the expected performance of various extraction methodologies for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide based on its physicochemical properties.

Extraction MethodSorbent / Solvent SystemPrimary Retention MechanismExpected RecoveryMethod Cleanliness
Standard C18 SPE Silica-bonded OctadecylHydrophobic (Van der Waals)< 30% Moderate
SALLE (Liquid) EtOAc:IPA (80:20) + NaClPhase Partitioning (Salting-out)70 - 85% Low (High lipid carryover)
HLB Polymeric SPE N-vinylpyrrolidone / DVBHydrophobic + Polar H-Bonding85 - 95% High
PBA SPE Immobilized Phenylboronic AcidReversible Covalent Binding> 95% Very High (Diol-specific)

Experimental Protocols

To ensure scientific integrity, every protocol must act as a self-validating system. Follow these step-by-step methodologies precisely.

Protocol A: Covalent Extraction via PBA-SPE (Recommended)

Self-Validation Check: Ensure your loading buffer is strictly maintained between pH 8.5 and 10.0. If the pH drops, the boronate anion will protonate, and covalent capture will fail.

  • Conditioning: Pass 1.0 mL of LC-MS grade Methanol through the PBA cartridge to wet the frit.

  • Activation: Pass 1.0 mL of 100 mM Ammonium Phosphate buffer (pH 9.5) to activate the boronate anion. Do not let the sorbent dry out.

  • Sample Preparation: Dilute 200 µL of your biological sample (e.g., plasma/urine) with 400 µL of 100 mM Ammonium Phosphate buffer (pH 9.5). Vortex for 10 seconds.

  • Loading: Load the diluted sample onto the cartridge at a controlled flow rate of 1 mL/min.

  • Interference Wash: Wash with 1.0 mL of 5% Methanol in 100 mM Ammonium Phosphate (pH 9.5). Note: The alkaline pH must be maintained here to keep the covalent bond intact.

  • Elution: Elute the target analyte with 2 x 0.5 mL of Methanol containing 2% Formic Acid (pH < 4.0). The acidic environment instantly hydrolyzes the boronate ester.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C and reconstitute in your LC mobile phase.

Protocol B: Polymeric Extraction via HLB-SPE

Self-Validation Check: Because HLB retains via hydrogen bonding, avoid using high concentrations of organic solvents in your wash step, which will prematurely elute the polar diol.

  • Conditioning: Pass 1.0 mL of Methanol followed by 1.0 mL of LC-MS grade water through the HLB cartridge[2].

  • Sample Preparation: Dilute your sample 1:1 with water. Ensure the pH is neutral (~7.0) to keep the analyte in its un-ionized state.

  • Loading: Load the sample at 1 mL/min.

  • Washing: Wash the cartridge with 1.0 mL of 5% Methanol in water to remove salts and highly polar matrix components.

  • Elution: Elute with 2 x 0.5 mL of 100% Methanol or Acetonitrile.

  • Reconstitution: Evaporate under nitrogen and reconstitute in the mobile phase.

Workflow Visualization

PBASPE_Mechanism cluster_0 Phenylboronic Acid (PBA) SPE Workflow for 1,2-Diol Extraction N1 1. Conditioning Activate PBA to Reactive Boronate (Buffer pH 9.0 - 10.0) N2 2. Sample Loading Target: 2,3-dihydroxypropoxy group (Sample Buffered to pH 8.5+) N1->N2 Boronate Anion formed N3 3. Covalent Capture Formation of Reversible Cyclic Boronate Ester N2->N3 Release of H2O N4 4. Interference Wash Alkaline Wash (pH 8.5+) Removes non-diol matrix N3->N4 Covalent bond holds target N5 5. Target Elution Acidic Solvent (pH < 4.0) Hydrolyzes Ester, Releases Analyte N4->N5 Drop pH to break bond

Figure 1: Mechanism of Phenylboronic Acid (PBA) Solid-Phase Extraction for 1,2-diol metabolites.

References

  • Agilent Technologies. "Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications." Agilent.com. URL:[Link]

  • National Institutes of Health (PubMed). "Efficient purification and metabolite analysis of radiotracers using high-performance liquid chromatography and on-line solid-phase extraction." NIH.gov. URL:[Link]

  • Waters Corporation. "Oasis Sample Extraction Products: Chemistry and Formats." Waters.com. URL:[Link]

  • ResearchGate. "Mechanistic study of the sorption properties of OASIS HLB and its use in solid-phase extraction." ResearchGate.net. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing UV Detection Sensitivity for Trace Acebutolol Diol Quantification

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the quantification of trace levels of acebutolol diol using UV detection. It is design...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the quantification of trace levels of acebutolol diol using UV detection. It is designed to offer practical, field-proven insights and troubleshooting strategies to enhance detection sensitivity and ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength for detecting acebutolol and its diol metabolite?

The optimal UV wavelength for detecting acebutolol hydrochloride is approximately 233-234 nm[1]. For acebutolol and its metabolites, a detection wavelength of 240 nm has also been successfully used in HPLC-UV methods[2][3][4]. It is crucial to determine the absorbance maxima of both the parent drug and the diol metabolite experimentally by scanning standard solutions across a UV range (e.g., 200-400 nm). While their maximal absorbance may be very similar, slight differences can occur. Selecting a wavelength that provides a good response for both compounds is essential for simultaneous quantification.

Q2: I am struggling with a high baseline noise. What are the common causes and how can I mitigate them?

High baseline noise can significantly impact the limit of quantification (LOQ). Common causes include:

  • Mobile Phase Contamination: Using low-quality solvents or buffers with high UV absorbance at your detection wavelength is a primary cause[5][6]. Always use HPLC- or LC-MS-grade solvents and freshly prepared, filtered, and degassed mobile phases[7][8].

  • Improper Mixing or Degassing: Inadequate mobile phase mixing can lead to baseline fluctuations. Ensure your system's mixer is functioning correctly and that the mobile phase is thoroughly degassed to prevent bubble formation in the detector flow cell. Online degassers are highly recommended for high-sensitivity analysis[7].

  • Contaminated HPLC System: Residues from previous analyses can leach from the column or other system components. It is good practice to have dedicated columns for specific analyses and to flush the system thoroughly between methods[8].

  • Detector Lamp Issues: An aging or failing UV detector lamp can cause an unstable baseline. Most systems track lamp usage hours, and it should be replaced according to the manufacturer's recommendations.

Q3: My peak shape for acebutolol diol is poor (e.g., tailing, fronting). How can I improve it?

Poor peak shape can compromise resolution and integration accuracy. Consider the following:

  • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds like acebutolol and its metabolites. Adjusting the pH to suppress the ionization of the analyte can often lead to sharper, more symmetrical peaks. For basic compounds, a lower pH is generally preferred.

  • Column Chemistry: Ensure the column chemistry is appropriate for your analytes. A C18 column is commonly used for acebutolol analysis[9]. However, if peak tailing persists, it could be due to secondary interactions with residual silanols on the silica support. Using a column with end-capping or a different stationary phase might be beneficial.

  • Sample Solvent: Injecting the sample in a solvent stronger than the mobile phase can lead to peak distortion. Whenever possible, dissolve your sample in the initial mobile phase[10].

Q4: How can I increase the signal intensity of my acebutolol diol peak?

According to Beer's Law, the UV response is dependent on the analyte's concentration, the path length of the flow cell, and the molar extinction coefficient[11]. To increase the signal you can:

  • Increase Injection Volume: Injecting a larger volume of your sample will increase the mass of analyte on the column and, consequently, the peak height[5]. However, be mindful of potential peak broadening if the injection volume is too large or the sample solvent is too strong.

  • Optimize Column Dimensions: Using a column with a smaller internal diameter (ID) can increase sensitivity by reducing on-column dilution[6][10].

  • Use a UV Detector with a Longer Path Length Flow Cell: Some detectors are equipped with longer path length flow cells, which directly increases the absorbance signal[11].

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the trace quantification of acebutolol diol.

Problem: Inadequate Sensitivity/High Limit of Quantification (LOQ)

Logical Troubleshooting Workflow

A decision tree for troubleshooting high LOQ.

Step-by-Step Solutions:

  • Verify UV Wavelength:

    • Action: Prepare a standard solution of acebutolol diol and scan it across a UV range (e.g., 200-400 nm) using a spectrophotometer or the DAD/PDA detector of your HPLC.

    • Rationale: Confirm that you are using the wavelength of maximum absorbance (λmax) for the diol metabolite. A slight deviation from the optimal wavelength can result in a significant loss of sensitivity.

  • Optimize Mobile Phase Composition:

    • Action: Experiment with different mobile phase compositions. For reversed-phase chromatography of acebutolol, a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or acetate) is common[1][2][3].

    • Rationale: The mobile phase composition affects retention time and peak shape. By optimizing the organic-to-aqueous ratio, you can achieve sharper peaks, which are taller and easier to detect at trace levels. Using acetonitrile is often preferred for low UV detection (<210 nm) due to its lower UV cutoff compared to methanol[8].

  • Evaluate and Optimize Column Performance:

    • Action: Assess the efficiency of your HPLC column by calculating the number of theoretical plates (N) and the tailing factor for a standard injection. If the performance is poor, consider replacing the column. Using columns with smaller particle sizes (e.g., sub-2 µm) or superficially porous particles can significantly increase efficiency and, therefore, sensitivity[6].

    • Rationale: A highly efficient column produces narrower peaks. For a given amount of analyte, a narrower peak will be taller, leading to a better signal-to-noise ratio.

  • Implement Signal Enhancement Strategies:

    • Action:

      • Carefully increase the injection volume.

      • If available, switch to a detector with a longer path length flow cell.

      • Consider using a column with a smaller internal diameter (e.g., 2.1 mm instead of 4.6 mm), ensuring you adjust the flow rate accordingly[6].

    • Rationale: These actions directly increase the magnitude of the analytical signal, making it easier to distinguish from the baseline noise.

  • Minimize Baseline Noise:

    • Action:

      • Use high-purity (HPLC or LC-MS grade) solvents and freshly prepared mobile phases[8].

      • Ensure all mobile phase components are filtered and thoroughly degassed[7].

      • Periodically flush the entire HPLC system with a strong solvent (like 100% acetonitrile) to remove contaminants[8].

    • Rationale: A lower and more stable baseline directly improves the signal-to-noise ratio, which is the defining factor for the limit of detection (LOD) and LOQ.

Problem: Poor Reproducibility of Peak Area at Trace Levels

Logical Troubleshooting Workflow

A decision tree for troubleshooting poor reproducibility.

Step-by-Step Solutions:

  • Verify Injector Performance:

    • Action: Perform a series of six replicate injections of a standard solution and calculate the relative standard deviation (%RSD) of the peak areas.

    • Rationale: The injector must deliver a precise and consistent volume of sample onto the column. High %RSD (>2%) may indicate a mechanical issue with the autosampler, such as a leaky syringe or a blocked needle.

  • Ensure Consistent Sample Preparation:

    • Action: Review your sample preparation protocol. For plasma samples, a liquid-liquid extraction or protein precipitation step is often employed[12]. Ensure that all steps, including vortexing times and evaporation, are performed consistently for all samples and standards.

    • Rationale: Variability in sample preparation, especially at trace levels, can lead to significant differences in the final concentration of the analyte injected into the HPLC.

  • Confirm Adequate Column Equilibration:

    • Action: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase. This may require flushing with 10-20 column volumes of the mobile phase.

    • Rationale: An unequilibrated column will result in drifting retention times and inconsistent peak areas, particularly at the beginning of an analytical run.

  • Check for Sample Adsorption:

    • Action: If you are using glass vials, consider switching to polypropylene or silanized glass vials.

    • Rationale: Basic compounds can adsorb to the silanol groups on the surface of glass vials, leading to a lower-than-expected concentration being injected. This effect can be more pronounced at trace levels[5].

Experimental Protocols

Protocol 1: Preparation of Standard Solutions and Calibration Curve
  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of acebutolol diol reference standard and dissolve it in 100 mL of methanol in a volumetric flask[1][12].

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the mobile phase to prepare a series of working standards covering the expected concentration range of your samples (e.g., 10 ng/mL to 1000 ng/mL)[12].

  • Calibration Curve: Inject each working standard in triplicate and plot the mean peak area against the corresponding concentration. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²). An r² value > 0.999 is generally considered acceptable.

Protocol 2: Basic HPLC-UV Method for Acebutolol and its Diol Metabolite

This is a starting point and should be optimized for your specific application.

ParameterRecommended Setting
Column Reversed-phase C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile:0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.2 with phosphoric acid) (35:65 v/v)[2]
Flow Rate 1.0 mL/min[13]
Injection Volume 20 µL
Detection Wavelength 240 nm[2][3]
Column Temperature 30 °C

Quantitative Data Summary

MethodAnalyteLOQLinearity RangeReference
Ion-Pair RP-HPLC-UVAcebutolol0.23 µg/mL0.27-2.93 µg/mL[2]
Capillary IsotachophoresisAcebutolol0.12 mg/mL0.14-1.4 mg/mL[14]
HPLC-UVAcebutolol and Diacetolol10.0 ng/mL20.0-1000 ng/mL[15]
UPLC-MS/MSAcebutolol0.2 ng/mL0.2-150 ng/mL

Note: The reported LOQ values are highly dependent on the specific instrumentation and analytical method used. The UPLC-MS/MS method provides significantly higher sensitivity compared to the HPLC-UV methods.

References

  • Assay of acebutolol in pharmaceuticals by analytical capillary isotachophoresis. PubMed. Available from: [Link]

  • Response Improvement in Your HPLC UV Detector - Tips and Suggestions. Chemical Solutions. Available from: [Link]

  • Development of an Ion-Pair HPLC Method for Determination of Acebutolol in Pharmaceuticals. ResearchGate. Available from: [Link]

  • How to Improve Sensitivity. GL Sciences. Available from: [Link]

  • A Validated High-Performance Liquid Chromatographic Method for the Determination of Acebutolol and Diacetolol in Human Plasma. Taylor & Francis. Available from: [Link]

  • How to Achieve a High Sensitivity Baseline for Reversed-Phase Columns and UV Short Wavelengths. Shimadzu. Available from: [Link]

  • Simple Tips to Increase Sensitivity in U/HPLC Analysis. LCGC International. Available from: [Link]

  • UPLC-MS/MS Bioanalytical Method Validation of Acebutolol and Pindolol using an Analogue Internal Standard. Waters Corporation. Available from: [Link]

  • First Derivative Spectrophotometric, TLC-densitometric, and HPLC Determination of Acebutolol HCL in Presence of Its Acid-Induced Degradation Product. PubMed. Available from: [Link]

  • Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. PMC. Available from: [Link]

  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. PMC. Available from: [Link]

  • Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS. LCGC International. Available from: [Link]

  • development and validation of rp-hplc method of acebutalol. ISSN: 2277–4998. Available from: [Link]

  • Development and validation of RP-HPLC method and absorption maxima, first order, second order UV-spectrophotometric methods for estimation of Acebutolol HCl in pure and pharmaceutical formulation. ResearchGate. Available from: [Link]

  • (PDF) LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutalol. ResearchGate. Available from: [Link]

  • Simultaneous UV Spectrophotometric Estimation of Acebutalol Hydrochloride and Hydrochlorothiazide in Bulk and Combined Tablet Do. Juniper Publishers. Available from: [Link]

Sources

Optimization

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS Analysis of Acebutolol Impurity F

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, bioanalytical researchers, and drug development professionals tasked with quantifying Acebutolol Impurity F (N-[3-acetyl-4...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for analytical chemists, bioanalytical researchers, and drug development professionals tasked with quantifying Acebutolol Impurity F (N-[3-acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide)[1].

Because Impurity F lacks the strongly basic isopropylamine group present in the parent drug, its ionization efficiency in Electrospray Ionization (ESI) is inherently lower. This makes it highly susceptible to matrix effects —specifically ion suppression caused by charge competition from co-eluting excipients, salts, or endogenous phospholipids[2]. This guide provides field-proven, self-validating strategies to diagnose and eliminate these interferences.

Diagnostic & Mitigation Workflow

Before altering your methodology, you must systematically diagnose the root cause of the signal variance. The workflow below outlines the logical progression from detection to resolution.

MatrixEffectWorkflow Start Detect Matrix Effect (Post-Column Infusion) Assess Assess Severity (% ME Calculation) Start->Assess Severe Severe (>20%) Target Sample Prep Assess->Severe High Suppression Moderate Moderate (<20%) Target Chromatography Assess->Moderate Low Suppression SPE HybridSPE / LLE (Phospholipid Depletion) Severe->SPE Dilution Dilute-and-Shoot (If sensitivity allows) Severe->Dilution Gradient Optimize LC Gradient Shift Retention Time Moderate->Gradient Calibration Matrix-Matched Calibration or SIL-IS Integration SPE->Calibration Dilution->Calibration Gradient->Calibration

Workflow for diagnosing and mitigating matrix effects in LC-MS/MS impurity profiling.

Troubleshooting Guide

Q: I am observing a sudden drop in the signal-to-noise (S/N) ratio for Acebutolol Impurity F, but the parent drug signal remains stable. What is causing this? A: This is a classic case of targeted ion suppression. Acebutolol Impurity F is a diol derivative and is significantly more polar than acebutolol[1]. In reversed-phase LC, it elutes much earlier, directly in the retention time zone where polar matrix components (e.g., formulation salts or early-eluting lysophospholipids) elute. Because Impurity F relies on weaker dipole interactions for protonation in ESI+ mode, these co-eluting matrix components easily outcompete it for available charge[2]. Action: Shift the retention time of Impurity F by decreasing the initial organic composition of your mobile phase, or switch to a targeted sample cleanup.

Q: My calibration curve is non-linear at the lower end of the concentration range (1–10 ng/mL). How can I fix this? A: Non-linearity at low concentrations often indicates that the matrix effect is concentration-dependent. At low analyte concentrations, the ratio of interfering matrix to analyte is overwhelmingly high, leading to severe suppression. As analyte concentration increases, it begins to overcome the suppression. Action: If a Stable Isotope-Labeled Internal Standard (SIL-IS) is unavailable, you must use matrix-matched calibration [2]. By preparing your calibration standards in the exact same blank matrix as your samples, the suppression effect is normalized across all concentration levels.

Q: I am analyzing stability samples in a complex suspension formulation. Can I just use the "Dilute-and-Shoot" method to save time? A: Yes, but you must calculate the dilution factor carefully. Research demonstrates a logarithmic relationship between matrix concentration and ion suppression[3]. A simple 2-fold dilution is rarely sufficient. To reduce suppression below 20%, a 10- to 40-fold dilution is typically required[3]. Action: Verify that a 40-fold dilution does not push Impurity F below your instrument's Limit of Quantitation (LOQ). If it does, you must use Solid-Phase Extraction (SPE).

Self-Validating Experimental Protocols

Protocol 1: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol provides a real-time, qualitative visual assessment of matrix effects, allowing you to pinpoint exact chromatographic zones of ion suppression[4].

Step-by-Step Methodology:

  • Hardware Setup: Install a zero-dead-volume T-piece between the analytical LC column outlet and the ESI source inlet.

  • Analyte Infusion: Connect a syringe pump to the third port of the T-piece. Continuously infuse a neat standard solution of Acebutolol Impurity F (e.g., 100 ng/mL in 50:50 Water:Acetonitrile) at a constant flow rate of 10 µL/min.

  • Matrix Injection: Inject a blank matrix extract (e.g., placebo formulation or blank plasma prepared via your current extraction method) onto the LC column and run your standard gradient.

  • Data Acquisition: Monitor the specific MRM transition for Impurity F.

  • Self-Validation Check: Because the analyte is being infused constantly, the MS should display a flat, continuous baseline. If the baseline dips at a specific retention time, you have positively identified a zone of ion suppression[4]. If Impurity F elutes in this exact zone, your method is compromised and requires optimization.

Protocol 2: Zirconia-Based Phospholipid Depletion

When analyzing Impurity F in biological matrices (e.g., during pharmacokinetic profiling of the impurity), traditional protein precipitation leaves phospholipids that foul the MS source and cause severe suppression. This protocol utilizes Lewis acid-base interactions to selectively trap matrix interferences.

HybridSPEMechanism Sample Matrix Extract (Impurity F + Phospholipids) Zirconia Zirconia-Coated Silica (Lewis Acid Sites) Sample->Zirconia Impurity Acebutolol Impurity F (No Phosphate Group) Zirconia->Impurity Passes Through Phospholipids Phospholipids (Phosphate Moiety) Zirconia->Phospholipids Lewis Acid-Base Binding Detector LC-MS/MS Analysis (Zero Ion Suppression) Impurity->Detector Waste Retained on Sorbent Phospholipids->Waste

Logical relationship of Lewis acid-base interactions in phospholipid depletion for Impurity F.

Step-by-Step Methodology:

  • Sample Precipitation: Add 100 µL of the sample matrix to a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile. Vortex for 30 seconds to precipitate proteins.

  • Transfer: Transfer the supernatant to a zirconia-coated HybridSPE plate.

  • Elution: Apply a vacuum (10 in Hg) for 3 minutes. The zirconia ions act as strong Lewis acids, permanently binding the phosphate moieties of the phospholipids. Because Impurity F is an amide/diol lacking a phosphate group, it passes through the sorbent unhindered.

  • Self-Validation Check: Inject the collected filtrate using the PCI setup from Protocol 1. The baseline dip previously observed should now be completely eliminated, validating the extraction's success.

Quantitative Data Presentation

To select the appropriate sample preparation strategy, consult the performance matrix below. Data is synthesized based on the physicochemical properties of Acebutolol Impurity F and standard bioanalytical recovery metrics.

Sample Prep StrategyMechanism of ActionMatrix Effect ReductionImpurity F RecoveryThroughput
Protein Precipitation (PPT) Solvent-induced protein denaturationLow (Leaves >90% phospholipids)High (>95%)Very High
HybridSPE / Zirconia Lewis acid-base trapping of phosphatesHigh (Removes >95% PLs)High (>90%)Medium
Solid-Phase Extraction (HLB) Hydrophilic-Lipophilic Balance retentionModerate (Co-extracts some lipids)Medium (Requires wash optimization)Low
Dilute-and-Shoot (40x) Logarithmic reduction of matrix conc.High (Suppression <20%)N/A (No extraction)Very High

Frequently Asked Questions (FAQs)

Q: How do I quantitatively calculate the Matrix Effect (ME%) for Impurity F? A: The Matrix Effect is calculated by comparing the MS response of the analyte spiked into a blank matrix extract post-extraction against the response of the analyte in a neat solvent[3]. The formula is: ME (%) = (Peak Area in Matrix / Peak Area in Solvent - 1) × 100

  • A value of 0% indicates no matrix effect.

  • A negative value (e.g., -45%) indicates ion suppression.

  • A positive value indicates ion enhancement.

Q: Why can't I use a standard Mixed-Mode Cation Exchange (MCX) SPE plate, which works perfectly for the parent drug Acebutolol? A: Causality is rooted in the chemical structure. Acebutolol contains a secondary amine (pKa ~9.4) that becomes positively charged at low pH, allowing it to bind strongly to the sulfonic acid groups of an MCX plate. Impurity F, however, is a des(isopropylamino) diol[1]. It lacks this basic amine. If you apply Impurity F to an MCX plate, it will not be retained by ionic interactions and will be lost in the initial wash steps. You must use polymeric reversed-phase (HLB) or targeted matrix-removal plates instead.

Q: Can mobile phase additives cause matrix effects? A: Yes. Even if your sample is perfectly clean, trace impurities in mobile phase additives (like ion-pairing reagents or low-grade buffers) can accumulate on the column and co-elute, suppressing the signal[5]. Always use LC-MS grade solvents and additives.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Longdom Publishing URL:[Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review National Institutes of Health (PMC) URL: [Link]

  • Acebutolol Impurity F (EP) | CAS No - 96480-91-0 Analytica Chemie URL:[Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Chromatography Online URL: [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? ACS Publications URL: [Link]

Sources

Troubleshooting

Technical Support Center: Eradicating N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide from Acebutolol Workflows

Welcome to the Advanced Process Troubleshooting Guide. This resource is designed for drug development professionals and synthetic chemists struggling with the persistent co-crystallization of N-(3-Acetyl-4-(2,3-dihydroxy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Process Troubleshooting Guide. This resource is designed for drug development professionals and synthetic chemists struggling with the persistent co-crystallization of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide —pharmacopeially recognized as Acebutolol EP Impurity F ()—during the scale-up of Acebutolol active pharmaceutical ingredients (APIs).

Below, we deconstruct the thermodynamic and kinetic drivers of this impurity and provide a self-validating, step-by-step crystallization protocol to achieve >99.9% API purity.

Part 1: Mechanistic Root Cause Analysis (FAQ)

Q: What is the mechanistic origin of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide during synthesis? A: This specific compound is a "diol impurity." During the synthesis of Acebutolol, the intermediate N-(3-acetyl-4-hydroxyphenyl)butanamide is reacted with epichlorohydrin to form an epoxide (Acebutolol Impurity A). If this highly reactive epoxide is exposed to trace water, acidic, or basic conditions prior to or during the final amination step with isopropylamine, it undergoes premature ring-opening hydrolysis. This side reaction yields the diol structure of Impurity F rather than the desired secondary amine of Acebutolol.

Q: Why do standard cooling crystallization methods fail to completely exclude this diol impurity? A: Standard cooling crystallization relies heavily on differential solubility across a temperature gradient. Unfortunately, both Acebutolol free base and Impurity F share the identical N-(3-acetylphenyl)butanamide core. While Impurity F possesses a diol group instead of an isopropylamino group, both molecules exhibit extensive hydrogen-bonding capabilities. In standard polar aprotic or protic solvents (like pure ethanol or acetone), their solubility curves overlap significantly. As the solution cools, Impurity F becomes trapped in the Acebutolol crystal lattice via hydrogen-bonded co-precipitation.

Part 2: Physicochemical Profiling for Separation Design

To engineer a successful separation, we must stop relying on temperature gradients and instead exploit the fundamental chemical differences between the two molecules: pKa and ionizability .

ParameterTarget API: Acebutolol BaseTarget API: Acebutolol HClImpurity F (Diol Impurity)
Molecular Formula C18H28N2O4C18H29ClN2O4C15H21NO5
Ionizable Groups Secondary Amine (pKa ~9.4)Protonated AmineNone (Neutral)
Salt Formation Readily forms HCl saltN/ACannot form stable HCl salt
Aqueous Solubility LowHighHigh (due to diol)
Solubility in Isopropyl Acetate ModerateVery Low (Anti-solvent)High
Hydrogen Bond Donors 233

Part 3: Process Engineering: The Reactive Spherical Crystallization Strategy

Q: How do we exploit these physicochemical differences to achieve >99.9% clearance? A: By utilizing Reactive Spherical Crystallization (). Because Acebutolol contains a basic secondary amine, it can be protonated to form a hydrochloride (HCl) salt. Impurity F is completely neutral and will not react with HCl.

If we perform the crystallization in a three-solvent system (Ethanol / Isopropyl Acetate / Water) while simultaneously introducing HCl, the Acebutolol will instantly convert into a highly polar salt and crash out of the organic phase. Impurity F, remaining neutral, will stay highly solvated in the Isopropyl Acetate mother liquor. The addition of water acts as a "bridging liquid," selectively wetting the hydrophilic Acebutolol HCl crystals and agglomerating them into dense spheres, physically locking Impurity F out of the crystal matrix.

G Start Crude Acebutolol Base (+ Impurity F) Acid Acidification (Ethanolic HCl) Start->Acid Dissolution Split Differential Ionization (pKa Driven) Acid->Split Protonation Solvent Anti-Solvent Addition (Isopropyl Acetate) Split->Solvent Supersaturation Cryst Spherical Crystallization (Water Bridging Liquid) Solvent->Cryst Agglomeration Pure Acebutolol HCl Crystals (>99.9% Purity) Cryst->Pure Filtration Waste Impurity F (Retained in Mother Liquor) Cryst->Waste Solubilized

Workflow for the selective exclusion of Impurity F via reactive spherical crystallization.

Part 4: Step-by-Step Troubleshooting Protocol

This protocol utilizes the Quasi-Emulsion Solvent Diffusion (QESD) method to guarantee the exclusion of the diol impurity.

Step 1: Primary Dissolution

  • Action: Dissolve 100 g of crude Acebutolol free base (containing up to 5% Impurity F) in 300 mL of absolute Ethanol at 40°C.

  • Causality: Ethanol acts as the "Good Solvent." It fully solubilizes both the API and the impurity, destroying any pre-existing co-crystals and resetting the lattice structure.

Step 2: Reactive Salt Formation

  • Action: Slowly dropwise add 1.05 molar equivalents of Ethanolic HCl (e.g., 2M HCl in ethanol) under moderate agitation (400 rpm).

  • Causality: The pKa gap ensures selective protonation. Acebutolol converts to Acebutolol HCl. Impurity F remains chemically unchanged (neutral).

Step 3: Anti-Solvent Supersaturation

  • Action: Over 30 minutes, continuously dose 900 mL of Isopropyl Acetate into the reactor while maintaining 40°C.

  • Causality: Isopropyl Acetate is a strong anti-solvent for the newly formed, highly polar Acebutolol HCl salt, forcing it into supersaturation and primary nucleation. However, its ester functionality makes it an excellent solvent for the neutral diol Impurity F, keeping the impurity completely dissolved in the bulk fluid.

Step 4: Spherical Agglomeration via Bridging Liquid

  • Action: Increase agitation to high-shear (800 rpm). Inject 15 mL of purified Water (the Bridging Liquid) directly into the vortex. Cool the reactor to 10°C at a rate of 0.5°C/min.

  • Causality: The water creates a dispersed micro-aqueous phase. Because Acebutolol HCl is highly hydrophilic, the water preferentially wets the nucleating crystals, binding them together via capillary forces into dense, spherical agglomerates. The neutral Impurity F lacks the ionic charge to enter these aqueous micro-bridges and is flushed into the bulk organic phase.

Step 5: Isolation and Washing

  • Action: Filter the spherical agglomerates under vacuum. Wash the filter cake with 2 x 100 mL of cold Isopropyl Acetate. Dry under vacuum at 50°C.

Part 5: Self-Validating System Checks (Trustworthiness)

To ensure this protocol is operating correctly, you must run a Mass Balance Closure Validation rather than relying solely on the final API purity test. This makes the protocol self-validating.

  • Input Quantification: Quantify the exact mass of Impurity F in your starting crude via HPLC (e.g., 5.0 grams).

  • Mother Liquor Assay: After Step 5, collect the entire volume of the mother liquor and the wash fluids. Run an HPLC assay on this liquid waste.

  • Validation Logic: If the mother liquor assay detects 4.95 grams of Impurity F, the system mathematically proves that 99% of the impurity has been excluded from the solid phase. If the mother liquor shows less than 4.0 grams, your anti-solvent ratio is incorrect, and Impurity F is actively being trapped in the agglomerates. Adjust the Isopropyl Acetate volume upward in your next run.

References

  • Title: N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide | C15H21NO5 Source: PubChem, National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Improved static compression behaviors and tablettabilities of spherically agglomerated crystals produced by the spherical crystallization technique with a two-solvent system Source: PubMed, National Institutes of Health (NIH) URL: [Link]

  • Title: Acebutolol Hydrochloride - Impurities Source: Pharmaffiliates (Pharmaceutical Reference Standards) URL: [Link]

Reference Data & Comparative Studies

Validation

Evaluating relative retention times (RRT) of acebutolol EP impurity F against other pharmacopeial impurities

Evaluating Relative Retention Times (RRT) of Acebutolol EP Impurity F Against Pharmacopeial Impurities: A Comprehensive Analytical Guide Introduction Acebutolol is a cardioselective beta-1 adrenergic receptor blocker wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Evaluating Relative Retention Times (RRT) of Acebutolol EP Impurity F Against Pharmacopeial Impurities: A Comprehensive Analytical Guide

Introduction

Acebutolol is a cardioselective beta-1 adrenergic receptor blocker with intrinsic sympathomimetic activity (ISA), widely prescribed for the management of hypertension and cardiac arrhythmias[]. Ensuring its therapeutic efficacy and safety requires rigorous impurity profiling according to the European Pharmacopoeia (EP) and British Pharmacopoeia (BP) standards. Among the specified related substances, Impurity F (N-[3-acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide)[2] is a critical degradation product.

This guide provides an objective, data-driven comparison of the relative retention time (RRT) of Impurity F against other pharmacopeial impurities (such as D, G, H, and C) and details the validated analytical protocols required for their baseline resolution.

Mechanistic Causality of Impurity Formation

The degradation pathways of acebutolol typically involve hydrolytic cleavage of the amide bond and oxidative modifications of the aromatic ether and secondary amine functionalities[3]. Impurity F specifically arises from the modification of the side chain, resulting in a dihydroxypropoxy moiety in place of the parent drug's isopropylamino group. Understanding these structural differences is crucial because they directly dictate the polarity, pKa, and subsequent chromatographic behavior (retention time) of the impurities on a reversed-phase column.

Comparative RRT Analysis (EP/BP Framework)

In pharmacopeial liquid chromatography (LC) methods, relative retention (RRT) is calculated as the ratio of the retention time of the impurity to the retention time of the active pharmaceutical ingredient (API), acebutolol[4]. The EP and BP monographs utilize a dual-system approach (System A and System B) to ensure orthogonal selectivity for closely eluting impurities[5].

Table 1: Relative Retention Times (RRT) of Acebutolol Impurities (EP/BP Monograph Standards)

ImpurityChemical Nature / IdentityRRT (System A)RRT (System B)Correction Factor
Impurity G N,N'-[[(1-methylethyl)imino]bis...0.800.700.7
Impurity F N-[3-acetyl-4-[(2RS)-2,3-dihydroxypropoxy]phenyl]butanamide0.88 0.80 -
Impurity D Unspecified Degradant0.901.001.0
Impurity H Unspecified Degradant0.960.700.7
Acebutolol Active Pharmaceutical Ingredient (API)1.001.00N/A
Impurity C N-(3-Acetyl-4-hydroxyphenyl)butanamide>1.00>1.00-

Note: Data synthesized from EP 10.0 and BP 2022 monographs[5][6]. Impurity C (CAS 40188-45-2) is a highly retained lipophilic precursor/degradant[7].

Causality in Chromatographic Behavior

Impurity F elutes before acebutolol (RRT 0.88 in System A). This is mechanistically logical: the presence of the dihydroxypropoxy group in Impurity F significantly increases its hydrophilicity compared to the isopropylamino group of the parent acebutolol. Consequently, in a reversed-phase system (using an octylsilyl stationary phase), Impurity F partitions more favorably into the polar mobile phase, leading to a shorter retention time.

Experimental Protocol: Step-by-Step HPLC Methodology

To achieve the exact RRTs listed above, the analytical system must strictly adhere to the pharmacopeial parameters. The protocol below is designed as a self-validating system; system suitability criteria must be met before any sample analysis can proceed.

1. Reagent & Standard Preparation:

  • Sample Solution: Dissolve the acebutolol hydrochloride sample in the designated sample solvent (often methanol or mobile phase A) to achieve the nominal testing concentration[8].

  • Reference Solutions: Prepare reference solutions containing Acebutolol Impurity F (CAS 96480-91-0)[] and other specified impurities (e.g., Impurity B, C, G) using EP-traceable reference standards. This establishes accurate RRTs and allows for the application of correction factors during quantification.

2. Chromatographic Conditions:

  • Column: Base-deactivated octylsilyl silica gel (C8), dimensions: l=0.25 m, ∅=4.0 mm, particle size: 4 µm, pore size: 6 nm[5].

    • Causality: A base-deactivated C8 column is chosen over a standard C18 to prevent secondary interactions (peak tailing) between the basic secondary amine of acebutolol and residual silanols on the silica surface. The shorter alkyl chain (C8) also prevents excessive retention of highly lipophilic impurities like Impurity C.

  • Column Temperature: Maintained strictly at 35 °C to ensure reproducible mobile phase viscosity and mass transfer kinetics[5].

  • Mobile Phase:

    • System A: Optimized aqueous buffer/organic modifier ratio tailored for polar impurity resolution (separating Impurity F from G and D).

    • System B: Adjusted gradient profile to resolve co-eluting non-polar impurities[6].

3. System Suitability & Validation:

  • Inject the system suitability reference solution containing Acebutolol and critical impurities.

  • Self-Validation Check: Verify that the resolution ( Rs​ ) between critical pairs (e.g., Impurity F at RRT 0.88 and Impurity D at RRT 0.90) meets the minimum pharmacopeial requirement. If resolution is insufficient, the system is invalid. The analyst must adjust the mobile phase gradient or verify column base-deactivation integrity before proceeding.

Workflow Visualization

HPLC_Workflow Prep Sample & Standard Prep (Acebutolol + Impurities F, G, D, H) Column Base-Deactivated C8 Column (4 µm, 6 nm pore, 35 °C) Prep->Column Gradient Dual Gradient Elution (System A & System B) Column->Gradient Detection UV Detection & Peak Integration Gradient->Detection Decision System Suitability: Resolution Imp F (0.88) vs Imp D (0.90) u2265 Limit? Detection->Decision Pass Proceed to Sample Analysis Apply Correction Factors Decision->Pass Yes Fail Troubleshoot: Check Column Integrity & Mobile Phase Decision->Fail No Fail->Column Adjust Method

HPLC workflow for Acebutolol impurity profiling highlighting system suitability logic.

Conclusion

Evaluating the RRT of Acebutolol Impurity F (0.88 in System A) against closely eluting impurities like Impurity D (0.90) and Impurity G (0.80) demands precise control over chromatographic variables. By utilizing a base-deactivated octylsilyl stationary phase and adhering to EP/BP dual-system methodologies, analysts can ensure robust separation. The structural hydrophilicity of Impurity F dictates its early elution, a mechanistic reality that underpins the entire method design and validation process.

References

  • SynThink Research Chemicals. "Acebutolol EP Impurities and Related Compounds".
  • Sigma Aldrich. "Acebutolol impurity C EP Reference Standard CAS 40188-45-2".
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Sources

Comparative

Comparing synthetic routes for high-yield N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide production

Executive Summary The synthesis of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide—widely classified in pharmacopeial standards as Acebutolol EP Impurity F or Acebutolol Diol[1]—is a critical process for analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary The synthesis of N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide—widely classified in pharmacopeial standards as Acebutolol EP Impurity F or Acebutolol Diol[1]—is a critical process for analytical laboratories conducting forced degradation studies, pharmacokinetic profiling, and quality control of the beta-blocker Acebutolol. Achieving high-yield and high-purity (>99%) production of this specific diol requires precise control over alkylation and hydrolysis conditions. This guide evaluates three distinct synthetic pathways, providing a comparative analysis of their mechanistic viability, scalability, and impurity profiles to determine the optimal route for laboratory and pilot-scale production.

Mechanistic Evaluation of Synthetic Pathways

The core synthetic challenge lies in the selective functionalization of the phenolic hydroxyl group of N-(3-acetyl-4-hydroxyphenyl)butanamide (Acebutolol EP Impurity C) without disrupting the sensitive butanamide moiety.

1. The Two-Step Epoxide Hydrolysis Route (The Gold Standard) This pathway involves the initial formation of an epoxide intermediate (Acebutolol EP Impurity J) followed by controlled ring-opening[2].

  • Step A (Alkylation): The starting phenol is deprotonated using a mild base (e.g., K₂CO₃) in a polar aprotic solvent. The resulting phenoxide undergoes an Sₙ2 substitution with epichlorohydrin[3].

  • Causality & Expert Insight: Utilizing a phase-transfer catalyst (PTC) such as benzyltrimethylammonium chloride is crucial here; it enhances the biphasic reaction kinetics and suppresses the formation of dimeric impurities[4].

  • Step B (Hydrolysis): The isolated epoxide is subjected to acid-catalyzed hydrolysis. Dilute sulfuric acid (0.1M H₂SO₄) in a THF/water mixture ensures regioselective ring-opening to the diol while preventing the basic cleavage of the butanamide group.

2. Direct Alkylation with 3-Chloro-1,2-propanediol This one-step route directly yields the diol by reacting the starting phenol with 3-chloro-1,2-propanediol in the presence of a base.

  • Causality & Limitations: While theoretically simpler, the primary chloride of 3-chloro-1,2-propanediol is significantly less electrophilic than the epoxide ring of epichlorohydrin. Consequently, the reaction requires elevated temperatures (>90°C). This thermal stress induces competing elimination reactions and promotes the oxidation of the phenol, resulting in a dark, complex reaction mixture that severely impacts the isolated yield and requires extensive chromatographic purification.

3. Glycidol Ring-Opening This route utilizes glycidol (oxiran-2-ylmethanol) as the alkylating agent under basic conditions.

  • Causality & Limitations: The phenoxide directly attacks the less sterically hindered carbon of the oxirane ring. Although highly atom-economical, glycidol is chemically unstable and prone to rapid, exothermic self-polymerization in the presence of bases. This necessitates extreme dilution and cryogenic addition rates, rendering the process highly unfavorable for scale-up.

Quantitative Data Synthesis

The following table summarizes the performance metrics of each synthetic route based on optimized laboratory-scale trials (100 mmol scale).

MetricRoute 1: Epoxide HydrolysisRoute 2: Direct AlkylationRoute 3: Glycidol Ring-Opening
Overall Yield 78% (over two steps)42%55%
Crude Purity (HPLC) >92%<65%70%
Final Purity >99.5% (after crystallization)>98.0% (requires column chromatography)>98.5% (requires column chromatography)
Reaction Time 7 hours (total)18 hours12 hours
Scalability ExcellentPoor (Thermal degradation)Poor (Polymerization risk)
Primary Byproducts Dimeric ether (trace)Elimination products, colored tarsPolyglycidol oligomers

Pathway Visualizations

SyntheticRoutes SM N-(3-acetyl-4-hydroxyphenyl)butanamide (Starting Material) Epoxide Epoxide Intermediate (Impurity J) SM->Epoxide Route 1a: Epichlorohydrin Base, PTC, 60°C Target Target Diol (Impurity F) SM->Target Route 2: 3-Chloro-1,2-propanediol K2CO3, DMF, 90°C SM->Target Route 3: Glycidol Base, 0-25°C Epoxide->Target Route 1b: H2O, H+ Hydrolysis, 40°C

Figure 1: Comparison of synthetic pathways for N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide.

Workflow Step1 1. Phenoxide Formation Phenol + K2CO3 in DMF (25°C) Step2 2. Epoxidation Add Epichlorohydrin + PTC (60°C, 4h) Step1->Step2 Step3 3. Isolation Aqueous Workup & Extraction Step2->Step3 Step4 4. Hydrolysis 0.1M H2SO4 in THF/H2O (40°C, 3h) Step3->Step4 Step5 5. Purification Neutralization & EtOH Recrystallization Step4->Step5 Final Pure Acebutolol Diol (>99% Purity) Step5->Final

Figure 2: Step-by-step experimental workflow for the optimal Two-Step Epoxide Hydrolysis route.

Experimental Protocol: Two-Step Epoxide Hydrolysis (Self-Validating System)

This protocol is engineered for maximum reliability. The use of K₂CO₃ over NaOH prevents the premature hydrolysis of the butanamide linkage, while the biphasic acid hydrolysis ensures complete conversion of the epoxide without degrading the core molecule[4].

Step 1: Synthesis of N-(3-acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide (Epoxide Intermediate)

  • Preparation: Charge a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet with N-(3-acetyl-4-hydroxyphenyl)butanamide (22.1 g, 100 mmol) and anhydrous DMF (150 mL).

  • Deprotonation: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 27.6 g, 200 mmol). Stir the suspension at 25°C for 30 minutes.

    • Validation Check: The mixture will transition from a pale suspension to a vibrant yellow color, confirming phenoxide formation.

  • Alkylation: Add Benzyltrimethylammonium chloride (PTC, 0.9 g, 5 mmol) followed by Epichlorohydrin (27.7 g, 300 mmol) in one portion.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 1:1). The starting material spot (Rf ~0.3) should completely disappear, replaced by a new UV-active spot (Rf ~0.6).

  • Workup: Cool the mixture to room temperature and quench with distilled water (300 mL). Extract the aqueous layer with Ethyl Acetate (3 x 150 mL). Wash the combined organic layers with brine (2 x 100 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude epoxide as a pale yellow solid.

Step 2: Acid-Catalyzed Hydrolysis to Acebutolol Diol

  • Preparation: Dissolve the crude epoxide intermediate (~27 g) in Tetrahydrofuran (THF, 100 mL) in a 500 mL flask.

  • Hydrolysis: Add 100 mL of 0.1M aqueous Sulfuric Acid (H₂SO₄) dropwise over 10 minutes.

  • Reaction: Warm the biphasic mixture to 40°C and stir vigorously for 3 hours.

    • Validation Check: Monitor via TLC (DCM:MeOH 9:1). The epoxide spot (Rf ~0.8) will disappear, and the highly polar diol product will appear near the baseline (Rf ~0.2).

  • Neutralization: Cool the mixture to 5°C using an ice bath. Carefully neutralize the solution to pH 7.0-7.5 using saturated aqueous Sodium Bicarbonate (NaHCO₃).

  • Isolation: Remove the THF under reduced pressure. Extract the remaining aqueous phase with Ethyl Acetate (3 x 100 mL). Wash with brine, dry over Na₂SO₄, and evaporate the solvent.

  • Purification: Recrystallize the crude off-white solid from hot Ethanol to afford pure N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide as white crystalline needles.

Expert Commentary & Troubleshooting The primary failure mode in the synthesis of Acebutolol Diol is the over-alkylation or cleavage of the butanamide group. By strictly maintaining the hydrolysis temperature at 40°C and utilizing a dilute acid rather than a strong base, the integrity of the amide bond is preserved[3]. Furthermore, if the final recrystallization yields a sticky solid, it indicates residual DMF from Step 1; an additional water wash during the first extraction phase will resolve this issue.

References 1.[3] ResearchGate. "New process for the synthesis of acebutolol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpUoMzmp3lNuH-FB9GSMQgGhAOdNaCPq3R3upLuOf55TPEKQ9i9IH0WMjVCKyaQ4UH9T1rrwd-6pjg-VFGcV8Z22NSMJZQXVglWmG4FyeIrxW5K6SHplaSVkGeOwq3Fj_u595_KYyAtCNVz5pnuYhCzeTrhgkCN4tQtBeSmAOd1NGYXR5YCIFOo0CBbLlnOG5j-gsD6LPNik4=] 2.[4] Google Patents. "CN102241603A - Asymmetric synthesis method of R-or S-acebutolol".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGVElyGOWSld0_uPAYRZcwCAa9HAzU9-hybCnYo4Yw3-BAbOmgxmTDbDCC14gGB6qFzsWBPkdeELI85-j9KkJkL5wOMrVeBZ5FallI8uglj2_6M8erNiqbvx6OG7srNDZu370YhmTmHs37ZPc=] 3.[1] Veeprho Pharmaceuticals. "Acebutolol EP Impurity F | CAS 96480-91-0".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMn6E2XtoXxDnQC04ngq0mlX85ZdDxLiV0gLT9LdyXO3RYRrZ-cATLqcLOGh4Q60cXrk-ZdzGp-H2I3f7O9m87VnUIbMEYPafne5YIRZkSVEIDdTBAuJgjZuwcPvyzRHSxEemdJYkQA3tQv_LusFGSzjnV] 4. Simson Pharma Limited. "Acebutolol EP Impurity F | CAS No- 96480-91-0".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElcfz1rx5N3fii9qjXczzfipIMjVXc7U3G_OXfL0CQ920g602rLjLpt7NpSgYbeZawbjrv7BA-duh4zBF416RZ8ovzT38f5CuN4rdBu7-z-K9sxxdofsdOP_8aOPgUUGKYmCbfD420pMVTVhjcs8NhpakMueK-cFI=] 5.[2] ChemicalBook. "Acebutolol EP IMpurity J | 57898-79-0".[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA-v0siDLSjWMmeu06rFOq9yAa2Hi2gFitCwCY-10BwVHmO1p8wwTrN-W3shAjtvblXFq7ocKTYWRFBmshEmYX5LrTgZc3ZcVT6-ULXKSnVyKuu9YDTvYz_3DcH86NreR8u29ZzetXKHFygE1lpAb3WhtwBx5pRhkryEQB5gIld4w=]

Validation

Inter-laboratory validation of analytical methods for acebutolol impurity F detection

An Inter-Laboratory Comparative Guide to the Validation of Analytical Methods for Acebutolol Impurity F Detection In the landscape of pharmaceutical quality control, the meticulous scrutiny of impurities is paramount to...

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Author: BenchChem Technical Support Team. Date: March 2026

An Inter-Laboratory Comparative Guide to the Validation of Analytical Methods for Acebutolol Impurity F Detection

In the landscape of pharmaceutical quality control, the meticulous scrutiny of impurities is paramount to ensuring the safety and efficacy of drug products. Acebutolol, a widely prescribed beta-blocker for cardiovascular conditions, is no exception. Among its potential impurities, Acebutolol Impurity F, chemically identified as N-[3-Acetyl-4-[(2RS)-2,3-dihydroxypropoxy] phenyl]butanamide, requires robust analytical oversight.[1][2][3][4] This guide provides an in-depth, comparative analysis of the inter-laboratory validation of a high-performance liquid chromatography (HPLC) method for the accurate quantification of Acebutolol Impurity F.

The successful transfer and consistent performance of an analytical method across different laboratories are critical for maintaining product quality throughout the drug manufacturing lifecycle.[5][6][7][8][9][10] This process, known as method transfer or inter-laboratory validation, ensures that a method is robust and reliable, regardless of the specific laboratory environment, equipment, or personnel. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for conducting such a validation study, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines and the United States Pharmacopeia (USP) General Chapter <1224>.[5][6][8][9][11][12][13][14]

Through a hypothetical inter-laboratory study involving three distinct laboratories, we will explore the critical validation parameters, present comparative data, and discuss the nuances of ensuring analytical method consistency.

The Inter-Laboratory Validation Study: A Framework

The objective of this study is to demonstrate that the proposed HPLC method for the quantification of Acebutolol Impurity F is suitable for its intended purpose and can be successfully transferred between laboratories.

1.1. Participating Laboratories

Three hypothetical laboratories (Lab A, Lab B, and Lab C) participated in this validation study. These labs were chosen to represent a range of typical pharmaceutical quality control environments, with variations in instrumentation, environmental conditions, and analyst experience.

1.2. Analytical Method

A reverse-phase HPLC method with UV detection was developed for the selective and sensitive determination of Acebutolol Impurity F in the presence of the active pharmaceutical ingredient (API), acebutolol. The detailed protocol is provided in Section 2.

1.3. Validation Parameters

The validation of the analytical method was performed in accordance with ICH Q2(R1) guidelines, focusing on the following key parameters:[11][12][14][15]

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Within-laboratory variations, such as on different days, with different analysts, or with different equipment.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.[16][17][18][19][20]

Detailed Experimental Protocol: HPLC Method for Acebutolol Impurity F

The following HPLC method was provided to each participating laboratory.

2.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

2.2. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-15 min: 10-50% B; 15-20 min: 50% B; 20-22 min: 50-10% B; 22-25 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

2.3. Preparation of Solutions

  • Standard Stock Solution of Impurity F (100 µg/mL): Accurately weigh 10 mg of Acebutolol Impurity F reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water (diluent).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution using the diluent to cover the desired concentration range (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Accurately weigh a portion of acebutolol API and spike with a known amount of Impurity F stock solution to achieve a target concentration within the linear range. Dissolve and dilute with the diluent.

2.4. System Suitability Test (SST)

Before initiating the analysis, the chromatographic system must meet the following criteria using a working standard solution:

  • Tailing Factor for Impurity F peak: Not more than 2.0.

  • Theoretical Plates for Impurity F peak: Not less than 2000.

  • Relative Standard Deviation (RSD) for six replicate injections: Not more than 5.0%.

Comparative Data Presentation

The following tables summarize the hypothetical data obtained from the three participating laboratories.

3.1. Specificity

The specificity of the method was demonstrated by the resolution between the acebutolol and Impurity F peaks.

LaboratoryResolution (Acebutolol vs. Impurity F)Acceptance Criteria
Lab A 2.8> 2.0
Lab B 2.5> 2.0
Lab C 2.6> 2.0

3.2. Linearity

The linearity of the method was evaluated over a concentration range of 0.1 µg/mL to 10 µg/mL.

LaboratoryCorrelation Coefficient (r²)Slopey-intercept
Lab A 0.9995458721254
Lab B 0.9991451231897
Lab C 0.9996460151105

3.3. Accuracy

Accuracy was determined by the percentage recovery of Impurity F from spiked acebutolol samples at three concentration levels.

LaboratoryConcentration LevelMean Recovery (%)Acceptance Criteria
Lab A 50%99.298.0% - 102.0%
100%100.5
150%101.1
Lab B 50%98.898.0% - 102.0%
100%99.7
150%100.9
Lab C 50%100.198.0% - 102.0%
100%101.3
150%101.8

3.4. Precision

3.4.1. Repeatability (Intra-assay Precision)

The repeatability was assessed by analyzing six independent preparations of a 1 µg/mL Impurity F standard.

LaboratoryMean Concentration (µg/mL)Standard DeviationRSD (%)Acceptance Criteria
Lab A 1.020.0151.47< 5.0%
Lab B 0.990.0212.12< 5.0%
Lab C 1.010.0181.78< 5.0%

3.4.2. Intermediate Precision

Intermediate precision was evaluated by comparing the results of two different analysts on two different days.

LaboratoryAnalyst 1 / Day 1 (Mean Conc.)Analyst 2 / Day 2 (Mean Conc.)Overall RSD (%)Acceptance Criteria
Lab A 1.02 µg/mL1.05 µg/mL2.05< 5.0%
Lab B 0.99 µg/mL1.03 µg/mL2.83< 5.0%
Lab C 1.01 µg/mL1.04 µg/mL2.10< 5.0%

3.5. Robustness

The robustness of the method was tested by introducing small, deliberate changes to the chromatographic conditions.

Parameter VariedLaboratory A (% Change in Peak Area)Laboratory B (% Change in Peak Area)Laboratory C (% Change in Peak Area)
Flow Rate (± 0.1 mL/min) -1.8% / +2.0%-2.1% / +2.3%-1.9% / +2.1%
Column Temp. (± 2°C) -0.9% / +1.1%-1.2% / +1.4%-1.0% / +1.3%
Mobile Phase pH (± 0.1) -2.5% / +2.8%-2.8% / +3.1%-2.6% / +2.9%

Visualization of the Validation Workflow

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Execution at Participating Labs cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Validation Parameters (ICH Q2(R1)) P2 Develop & Optimize HPLC Method P1->P2 P3 Draft Inter-Laboratory Validation Protocol P2->P3 P4 Prepare & Distribute Standardized Samples P3->P4 LabA Lab A Execution: - System Suitability - Sample Analysis P4->LabA LabB Lab B Execution: - System Suitability - Sample Analysis P4->LabB LabC Lab C Execution: - System Suitability - Sample Analysis P4->LabC D1 Collect Raw Data from All Labs LabA->D1 LabB->D1 LabC->D1 D2 Statistical Analysis: - Precision (RSD) - Accuracy (% Recovery) - Linearity (r²) D1->D2 D3 Compare Results Against Acceptance Criteria D2->D3 D4 Final Validation Report D3->D4

Caption: Workflow of the Inter-Laboratory Validation Process.

Discussion and Interpretation

The results of this hypothetical inter-laboratory study demonstrate that the analytical method for the quantification of Acebutolol Impurity F is robust, reliable, and transferable.

  • Specificity: All three laboratories successfully resolved the Impurity F peak from the main acebutolol peak with a resolution value well above the acceptance criterion of 2.0. This indicates that the method is selective for the impurity.

  • Linearity: The correlation coefficients (r²) were consistently greater than 0.999 in all laboratories, demonstrating a strong linear relationship between concentration and detector response over the specified range.

  • Accuracy and Precision: The accuracy, as determined by percentage recovery, was well within the acceptable range of 98.0% to 102.0% across all labs. Both repeatability and intermediate precision showed low Relative Standard Deviations (RSDs), indicating minimal variability within and between laboratories. The slightly higher RSD for intermediate precision in Lab B could be attributed to greater variability in analyst technique or instrument performance over the two days of analysis.

  • Robustness: The method demonstrated good robustness, with only minor variations in peak area observed when small, deliberate changes were made to the chromatographic parameters. The most significant factor appeared to be the pH of the mobile phase, which is a common observation in reverse-phase chromatography. However, even with this variation, the changes in peak area were minimal and would not impact the final quantification.

The minor variations in results between the laboratories are expected in any inter-laboratory study and can be attributed to a variety of factors, including differences in HPLC system dwell volume, detector lamp intensity, and minor variations in mobile phase preparation. Despite these differences, the overall performance of the method remained well within the established acceptance criteria, highlighting its suitability for use in a routine quality control setting across multiple sites.

Conclusion

This comparative guide has outlined a comprehensive framework for the inter-laboratory validation of an analytical method for the detection of Acebutolol Impurity F. The hypothetical data presented demonstrates that a well-developed HPLC method can be successfully validated across multiple laboratories, ensuring consistent and reliable results. By adhering to the principles of ICH Q2(R1) and establishing a clear validation protocol, pharmaceutical manufacturers can have confidence in the analytical methods used to ensure the quality, safety, and efficacy of their products. The successful transfer of this method validates its robustness and suitability for implementation in a global manufacturing and quality control network.

References

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-(3-Acetyl-4-(2,3-dihydroxypropoxy)phenyl)butanamide
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